Product packaging for Ganglioside GM2(Cat. No.:)

Ganglioside GM2

Cat. No.: B1243207
M. Wt: 1384.7 g/mol
InChI Key: GIVLTTJNORAZON-HDBOBKCLSA-N
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Description

Classification and Structural Diversity of Gangliosides in Biological Systems

The classification of gangliosides is based on the structure of their carbohydrate core. nih.gov The major series found in vertebrates are the ganglio-, globo-, and neolacto-series. nih.gov Further classification is based on the number of sialic acid residues, denoted by the letters M (mono), D (di), T (tri), and Q (tetra).

The diversity of gangliosides is largely due to the variations in their glycan head groups. nih.gov These variations include the number and sequence of monosaccharides, the linkages between them, and the number and position of sialic acid residues. encyclopedia.pub For instance, GM2 has a single sialic acid residue, while GD2 has two. The specific arrangement of these sugar units is crucial for their biological function. frontiersin.org

The ceramide portion of gangliosides also exhibits significant diversity. nih.gov The long-chain base is typically sphingosine (B13886) in mammals, but variations exist. nih.gov The fatty acid component can vary in length, typically from 14 to 30 carbons, and may be saturated or unsaturated. nih.gov This heterogeneity in the ceramide backbone influences how the ganglioside is anchored in the cell membrane and can modulate its function. nih.govlipotype.com

Glycan Head Group Variations and Sialic Acid Residues

General Physiological Significance of Gangliosides in Cellular Processes

Gangliosides play crucial roles in a wide array of cellular activities. They are key players in maintaining the structural integrity of cell membranes and are involved in modulating various signaling pathways. frontiersin.org

Gangliosides, along with cholesterol and sphingomyelin, are key components of specialized membrane microdomains known as lipid rafts. amegroups.orgfrontiersin.orgmdpi.com These rafts serve as platforms for organizing signaling molecules, bringing together receptors and downstream effectors to facilitate efficient signal transduction. amegroups.orgpnas.org The presence of gangliosides in these rafts can influence membrane fluidity and the localization of various membrane proteins. mdpi.commdpi.com

With their carbohydrate chains extending from the cell surface, gangliosides are well-positioned to mediate interactions between cells. frontiersin.orgwikipedia.org They can act as recognition sites for molecules on adjacent cells, playing a role in cell adhesion and communication. mdpi.com These interactions are vital for tissue development and maintenance. wikipedia.org

Gangliosides are significant modulators of cell signaling. mdpi.comcreative-proteomics.com They can interact with and influence the activity of various signaling proteins, including receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR). amegroups.orgfrontiersin.orgnih.gov By doing so, they can regulate fundamental cellular processes such as proliferation, differentiation, and apoptosis. frontiersin.orgcreative-proteomics.com

The Chemical Compound: Ganglioside GM2

This compound is a monosialylated glycosphingolipid, meaning it contains one sialic acid residue. creative-proteomics.com Its structure consists of a ceramide lipid tail anchored in the cell membrane and a carbohydrate head group projecting into the extracellular space. lipotype.comcreative-proteomics.com The carbohydrate chain is composed of N-acetylgalactosamine, galactose, glucose, and a single sialic acid molecule. creative-proteomics.com

Detailed Molecular Structure of this compound

The precise chemical structure of GM2 is N-acetyl-beta-D-galactosaminyl-(1->4)-[alpha-N-acetylneuraminyl-(2->3)]-beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1<->1)-ceramide. nih.gov The ceramide portion consists of a sphingosine long-chain base linked to a fatty acid. lipotype.com

Biosynthesis and Degradation Pathways of this compound

The synthesis of GM2 occurs in the Golgi apparatus through a series of enzymatic steps. It begins with the synthesis of the ceramide precursor in the endoplasmic reticulum. frontiersin.org The key enzyme in the final step of GM2 synthesis is GM2/GD2 synthase (β-1,4-N-acetyl-galactosaminyl transferase), which adds an N-acetylgalactosamine residue to GM3. creative-proteomics.comnih.gov

The degradation of GM2 occurs in the lysosomes. This process requires the enzyme β-hexosaminidase A (Hex A) and a cofactor protein called the GM2 activator protein. umassmed.edumedlink.com Hex A is a heterodimer composed of α and β subunits, encoded by the HEXA and HEXB genes, respectively. umassmed.edu

Physiological and Pathological Roles of this compound

This compound is involved in a range of normal physiological processes and is also implicated in several diseases.

Role in the Central Nervous System

GM2 is particularly abundant in the brain and is crucial for neuronal development and function. creative-proteomics.com It is involved in processes such as neurite outgrowth and synaptic plasticity, which are fundamental for learning and memory. creative-proteomics.com

Involvement in Lysosomal Storage Diseases: GM2 Gangliosidoses

Defects in the degradation of GM2 lead to a group of fatal neurodegenerative lysosomal storage disorders known as the GM2 gangliosidoses. nih.govasgct.org These diseases are characterized by the massive accumulation of GM2 within the lysosomes of neurons. mdpi.comumassmed.edu

Tay-Sachs disease is caused by mutations in the HEXA gene, leading to a deficiency of the α-subunit of β-hexosaminidase A. umassmed.eduasgct.org This results in the inability to break down GM2, causing its toxic accumulation, primarily in the brain and spinal cord, leading to progressive nerve damage. asgct.orgyoutube.com

Sandhoff disease results from mutations in the HEXB gene, which codes for the β-subunit of β-hexosaminidase A and B. medlink.comasgct.org This deficiency affects the breakdown of GM2 and other substances, leading to a more widespread accumulation and generally more severe symptoms than Tay-Sachs disease. medlink.com

A rarer form of GM2 gangliosidosis, the AB variant, is caused by a deficiency in the GM2 activator protein. nih.govmedlink.com Even with functional β-hexosaminidase A, the absence of this activator protein prevents the degradation of GM2. medlink.com

Role as a Tumor-Associated Antigen

GM2 is expressed on the surface of various cancer cells, particularly those of neuroectodermal origin, and is considered a tumor-associated antigen. nih.govaai.org

GM2 is commonly found on the surface of melanoma cells. aai.orgnih.gov This has made it a target for cancer immunotherapy, with studies exploring vaccines containing purified GM2 to elicit an immune response against the tumor cells. aai.orgaacrjournals.org

Neuroblastomas, which are tumors derived from neural crest cells, also frequently express high levels of GM2 and the related ganglioside GD2. nih.govfrontiersin.org The expression of GM2/GD2 synthase is a key factor in the synthesis of these gangliosides in neuroblastoma cells. nih.gov

Function in the Immune System

This compound can modulate the function of various immune cells. creative-proteomics.com

GM2 has been shown to influence T-cell activity. creative-proteomics.com Some studies suggest it can stimulate T-cell proliferation by enhancing the response to interleukin-2, while other reports indicate it can promote T-cell dysfunction. frontiersin.orgnih.gov

GM2 can also affect processes like antigen presentation and the migration of immune cells, thereby influencing inflammatory responses. creative-proteomics.com

Research and Analytical Methodologies for this compound

A variety of analytical techniques are employed to study this compound.

Analytical Techniques for Detection and Quantification

Thin-Layer Chromatography (TLC): A classic method for separating and visualizing gangliosides based on their polarity. creative-proteomics.com

High-Performance Liquid Chromatography (HPLC): Used for high-resolution separation and quantification of gangliosides. creative-proteomics.comresearchgate.net

Mass Spectrometry (MS): A powerful tool for identifying and quantifying gangliosides based on their mass-to-charge ratio and for structural characterization. creative-proteomics.comresearchgate.net Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a particularly sensitive and specific method. researchgate.netsciex.com

Immunological Methods

Enzyme-Linked Immunosorbent Assay (ELISA): Used to detect and quantify GM2 using specific antibodies. researchgate.net

Monoclonal Antibodies: Antibodies specific to GM2 have been developed and are used in research to identify cells expressing GM2 and as potential therapeutic agents. nih.gov

Biomarkers in Disease Diagnosis

The accumulation of GM2 and related molecules, such as lyso-GM2, in bodily fluids can serve as biomarkers for the diagnosis and monitoring of GM2 gangliosidoses. plos.org Enzyme assays that measure the activity of β-hexosaminidase A and B are also critical diagnostic tools. archimedlife.com

Cell-Cell Interactions and Adhesion

Historical Context of this compound Discovery in Pathological Conditions

The story of this compound is intrinsically linked to the history of a group of fatal genetic disorders known as the GM2 gangliosidoses. asgct.org The clinical presentation of what we now know as a GM2 gangliosidosis was first described in 1881 by British ophthalmologist Warren Tay. nih.govmedlink.com He observed a characteristic "cherry-red spot" on the retina of a one-year-old child who was also experiencing progressive physical and mental deterioration. asu.edunsj.org.sa A few years later, American neurologist Bernard Sachs described the cellular changes in the brains of affected children, noting the swollen neurons filled with a lipid-like material. nih.gov

It was not until the mid-20th century that the biochemical basis of these conditions began to be unraveled. In the late 1930s and early 1940s, Ernst Klenk characterized a substance from the brains of patients with a lysosomal storage disease, which he termed "ganglioside". researchgate.netasu.edu In 1960, researchers Robert Terry and Saul Korey identified that the ballooned neurons in Tay-Sachs patients were filled with these gangliosides, and that these storage bodies resembled lysosomes. asu.edu

A major breakthrough came in 1962 when Lars Svennerholm determined that the specific ganglioside accumulating in the brains of Tay-Sachs patients was this compound. nsj.org.sa This discovery was a crucial step in understanding the molecular pathology of the disease.

Further research elucidated the enzymatic defect underlying the accumulation of GM2. In 1969, Shintaro Okada and John S. O'Brien discovered that Tay-Sachs disease was caused by a deficiency of the enzyme β-hexosaminidase A (Hex A). nih.govasu.edu This enzyme is responsible for breaking down GM2 ganglioside in the lysosome. nih.gov The absence or reduced activity of Hex A leads to the toxic buildup of GM2 in nerve cells, primarily in the brain and spinal cord, causing their progressive destruction and the devastating symptoms of the disease. asu.eduwikipedia.org

Subsequent research identified different forms of GM2 gangliosidosis. In 1968, Konrad Sandhoff described a patient with similar clinical features to Tay-Sachs disease but with a more widespread accumulation of glycolipids and a complete absence of both β-hexosaminidase A and another isoenzyme, β-hexosaminidase B. nih.gov This condition, now known as Sandhoff disease, is caused by mutations in the HEXB gene, which codes for the beta subunit of the hexosaminidase enzymes. medlink.comumassmed.edu In contrast, Tay-Sachs disease results from mutations in the HEXA gene, which codes for the alpha subunit. medlink.comumassmed.edu

Finally, in 1989, a third form of GM2 gangliosidosis, the AB variant, was described. nih.gov This rare form is caused by a deficiency in the GM2 activator protein, a necessary cofactor for the action of β-hexosaminidase A on GM2 ganglioside. nih.govmedlink.com

The historical journey of discovery, from clinical observation to the identification of the accumulating substrate, GM2, and finally to the underlying genetic and enzymatic defects, has been fundamental to our understanding of lysosomal storage diseases and the critical role of ganglioside metabolism in neurological health.

Table of Key Discoveries in the History of this compound and Related Pathologies

YearDiscoveryKey Researcher(s)Significance
1881First clinical description of the "cherry-red spot" on the retina of a patient with progressive neurodegeneration.Warren TayInitial clinical characterization of what would later be known as a GM2 gangliosidosis. nih.govmedlink.com
Late 1800sDescribed the cellular changes in the brains of affected children.Bernard SachsProvided early pathological insights into the disease. nih.gov
1942Coined the term "ganglioside" after isolating it from brain ganglion cells.Ernst KlenkNamed the class of lipids involved in these storage diseases. researchgate.net
1960Identified that membranous bodies within the neurons of Tay-Sachs patients were filled with gangliosides.Robert Terry and Saul KoreyLinked the cellular abnormalities to the accumulation of gangliosides. asu.edu
1962Determined that this compound was the primary ganglioside stored in Tay-Sachs disease.Lars SvennerholmPinpointed the specific molecule accumulating in the disease. nsj.org.sa
1968Described a variant of GM2 gangliosidosis with a deficiency of both hexosaminidase A and B.Konrad SandhoffIdentified a distinct but related disorder, now known as Sandhoff disease. nih.gov
1969Discovered that Tay-Sachs disease is caused by a deficiency of the enzyme β-hexosaminidase A.Shintaro Okada and John S. O'BrienUncovered the enzymatic basis of Tay-Sachs disease. nih.govasu.edu
1989Described the AB variant of GM2 gangliosidosis, caused by a deficiency of the GM2 activator protein.N/AIdentified a third type of GM2 gangliosidosis related to a cofactor deficiency. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C67H121N3O26 B1243207 Ganglioside GM2

Properties

Molecular Formula

C67H121N3O26

Molecular Weight

1384.7 g/mol

IUPAC Name

(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

InChI

InChI=1S/C67H121N3O26/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-50(80)70-43(44(77)33-31-29-27-25-23-21-18-16-14-12-10-8-6-2)40-89-64-57(85)56(84)59(48(38-73)91-64)93-65-58(86)62(60(49(39-74)92-65)94-63-52(69-42(4)76)55(83)54(82)47(37-72)90-63)96-67(66(87)88)35-45(78)51(68-41(3)75)61(95-67)53(81)46(79)36-71/h31,33,43-49,51-65,71-74,77-79,81-86H,5-30,32,34-40H2,1-4H3,(H,68,75)(H,69,76)(H,70,80)(H,87,88)/b33-31+/t43-,44+,45-,46+,47+,48+,49+,51+,52+,53+,54-,55+,56+,57+,58+,59+,60-,61+,62+,63-,64+,65-,67-/m0/s1

InChI Key

GIVLTTJNORAZON-HDBOBKCLSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)OC4(CC(C(C(O4)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)NC(=O)C)O[C@@]4(C[C@@H]([C@H]([C@@H](O4)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)OC4(CC(C(C(O4)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O

Synonyms

G(M2) Ganglioside
Ganglioside GM2
Ganglioside, GM2
Ganglioside, Tay-Sachs Disease
GM2 Ganglioside
GM2, Ganglioside
Tay Sachs Disease Ganglioside
Tay-Sachs Disease Ganglioside

Origin of Product

United States

Biosynthesis and Metabolic Pathways of Ganglioside Gm2

De Novo Ganglioside Biosynthesis Pathway of Ganglioside GM2

The creation of this compound is an elaborate process known as de novo biosynthesis, which begins with simpler molecules and progressively builds the complex structure of the ganglioside. This pathway is a testament to the cell's remarkable ability to construct intricate molecules with high precision.

Ceramide Precursor Synthesis

The journey of GM2 synthesis starts with the formation of its lipid anchor, ceramide. researchgate.netcreative-proteomics.comnih.gov This process is initiated in the endoplasmic reticulum, a major site of lipid and protein synthesis within the cell. researchgate.netnih.gov The first committed step involves the condensation of the amino acid L-serine with a fatty acyl-coenzyme A, a reaction catalyzed by the enzyme serine palmitoyltransferase. researchgate.netnih.gov The resulting product undergoes a series of enzymatic modifications, including reduction and acylation, to ultimately form ceramide. researchgate.net The structure of this ceramide precursor is fundamental, as it will anchor the subsequent carbohydrate chain that defines the ganglioside.

Glucosylceramide and Lactosylceramide Formation

With the ceramide backbone in place, the synthesis continues with the addition of sugar units. The first sugar, glucose, is transferred from a donor molecule, UDP-glucose, to ceramide, forming glucosylceramide. creative-proteomics.comresearchgate.net This reaction is catalyzed by the enzyme glucosylceramide synthase. creative-proteomics.com Following this, a second sugar, galactose, is added to glucosylceramide to form lactosylceramide. researchgate.netgoogle.com Lactosylceramide is a critical branching point in the biosynthesis of most gangliosides, serving as the precursor for various complex glycosphingolipids. researchgate.netfrontiersin.org These initial glycosylation steps occur in the Golgi apparatus, a central sorting and processing station within the cell. creative-proteomics.comnih.gov

Role of GM2/GD2 Synthase (N-acetylgalactosaminyltransferase) in GM2 Formation

The final and defining step in the synthesis of this compound is the addition of an N-acetylgalactosamine (GalNAc) residue to the precursor molecule, GM3. nih.govresearchgate.net This crucial reaction is catalyzed by the enzyme β-1,4-N-acetylgalactosaminyltransferase, more commonly known as GM2/GD2 synthase. nih.govmdpi.com This enzyme specifically transfers a GalNAc unit to the galactose residue of GM3, thereby forming GM2. researchgate.net The activity of GM2/GD2 synthase is a key regulatory point in the synthesis of a-series and b-series gangliosides. mdpi.com

Lysosomal Catabolism of this compound

Just as the synthesis of GM2 is a tightly regulated process, so is its degradation. The breakdown of GM2 occurs within the lysosomes, the cell's recycling centers, and involves a specific enzymatic pathway.

Primary Degradation Pathway of GM2

The primary route for the breakdown of GM2 involves the sequential removal of its sugar residues. nih.govmedlink.com This catabolic process is essential to prevent the accumulation of GM2, which can be toxic to cells, particularly neurons. nih.gov

The key enzyme responsible for the degradation of this compound is β-Hexosaminidase A (HexA). researchgate.netmedlink.comnih.govwikipedia.orgnih.gov HexA is a lysosomal hydrolase that specifically cleaves the terminal N-acetylgalactosamine residue from the GM2 molecule. nih.gov This action converts GM2 into GM3, which can then be further broken down by other lysosomal enzymes. youtube.com

The function of HexA is critically dependent on a small protein cofactor called the GM2 activator protein (GM2AP). nih.govontosight.ai GM2AP acts as a lipid transfer protein, extracting GM2 from the lysosomal membrane and presenting it to HexA for hydrolysis. nih.govontosight.ai This interaction is essential for the efficient degradation of GM2. nih.govontosight.ai

Deficiencies in the activity of HexA or the GM2 activator protein, due to genetic mutations, lead to the accumulation of GM2 in lysosomes, causing a group of severe neurodegenerative disorders known as GM2 gangliosidoses, which include Tay-Sachs disease and Sandhoff disease. nih.govmedlink.comwikipedia.org

Table of Enzymes in GM2 Metabolism

Enzyme/Protein Role Location
Serine palmitoyltransferase Catalyzes the first step in ceramide synthesis. Endoplasmic Reticulum
Glucosylceramide synthase Adds glucose to ceramide to form glucosylceramide. Golgi Apparatus
Lactosylceramide synthase Adds galactose to glucosylceramide to form lactosylceramide. Golgi Apparatus
GM2/GD2 synthase Adds N-acetylgalactosamine to GM3 to form GM2. Golgi Apparatus
β-Hexosaminidase A (HexA) Removes N-acetylgalactosamine from GM2 during degradation. Lysosome
Essential Role of GM2 Activator Protein (GM2AP)
Lipid Binding and Presentation Function

Alternative Catabolic Pathways for GM2

While the Hex A/GM2AP pathway is the primary route for GM2 degradation in humans, alternative pathways exist. researchgate.net These alternative routes are particularly significant in other species, such as mice, and can compensate for defects in the main pathway. nih.govfrontiersin.org

An important alternative pathway involves the removal of the sialic acid (N-acetylneuraminic acid) from GM2 before the action of a hexosaminidase. nih.govoup.com In this pathway, a sialidase (also known as a neuraminidase) cleaves the terminal sialic acid residue from GM2, converting it to its asialo-derivative, glycolipid GA2. frontiersin.orgportlandpress.comresearchgate.net This newly formed GA2 can then be catabolized by the β-subunit active site, meaning it can be degraded by the Hex B isoenzyme, which is unaffected in Tay-Sachs disease. researchgate.netoup.com This "sialidase bypass" is much more efficient in mice than in humans, which explains the milder disease phenotype in mouse models of Tay-Sachs disease. nih.govoup.complos.org Studies have shown that a membrane-associated sialidase, such as neuraminidase 3 (NEU3), is capable of mediating this conversion, a process that also appears to be stimulated by the GM2 activator protein. frontiersin.orgportlandpress.com

Subsequent Degradation by β-Hexosaminidase B (HexB)

While β-hexosaminidase A (HexA) is the primary enzyme responsible for the degradation of GM2 ganglioside, the β-hexosaminidase B (HexB) isoenzyme also plays a role in glycoconjugate metabolism. nih.gov HexB is a homodimer composed of two β-subunits (ββ). nih.gov Its main function is to hydrolyze terminal N-acetylhexosamine residues from a variety of substrates, including glycosaminoglycans, glycolipids, and glycoproteins. nih.gov

However, under normal physiological conditions, HexB alone cannot efficiently degrade GM2 ganglioside because it lacks the α-subunit necessary to interact with the GM2 activator protein (GM2AP), which is essential for presenting the lipid substrate to the enzyme. nih.govmedlink.com In certain contexts, such as in the absence of functional HexA as seen in Tay-Sachs disease models, a metabolic bypass pathway has been identified. This pathway involves the action of sialidases which can remove the sialic acid from GM2, converting it to the asialo-derivative, GA2. mdpi.com This resulting GA2 can then be catabolized by HexB. mdpi.com

Furthermore, research has explored the therapeutic potential of modified HexB. Genetically engineered forms of the human β-subunit have been designed to create a chimeric enzyme. researchgate.net Studies have shown that such modified HexB, in the presence of detergents in vitro, can degrade GM2 ganglioside. researchgate.net

Regulation of GM2 Catabolism by Membrane Lipids and pH

The degradation of this compound within the lysosome is a complex process that is highly dependent on the biophysical properties of the lysosomal membrane and the luminal pH. nih.govuni-luebeck.de The catabolism of membrane-bound GM2 by the water-soluble enzyme HexA and its cofactor, GM2AP, is significantly influenced by the lipid composition of the intralysosomal vesicles. nih.govencyclopedia.pub

Influence of Membrane Lipids:

Anionic Lipids: The presence of anionic phospholipids, such as bis(monoacylglycero)phosphate (BMP), is crucial for efficient GM2 hydrolysis. nih.govresearchgate.net These negatively charged lipids stimulate the degradation of GM2 by HexA up to 180-fold in the presence of GM2AP. researchgate.net The anionic nature of the membrane facilitates the interaction between the cationic GM2AP and the membrane surface, promoting the extraction of the GM2 substrate. encyclopedia.pubmdpi.com

Influence of pH:

The acidic environment of the lysosome is a critical factor for GM2 catabolism. The optimal pH for the hydrolysis of GM2 by HexA, in the presence of GM2AP, is narrow, centered around pH 4.2. nih.gov At pH values deviating significantly from this optimum (e.g., 3.0, 5.0, and 6.0), the hydrolysis of liposomal GM2 is not observed in detergent-free assay systems. nih.gov This strict pH requirement underscores the importance of maintaining the acidic integrity of the lysosome for proper ganglioside degradation. uni-luebeck.de

Cross-Correction Mechanisms in Lysosomal Degradation

A notable feature of lysosomal enzymes, including β-hexosaminidase A (HexA), is their ability to be secreted by cells and subsequently taken up by neighboring cells. This process, known as cross-correction, forms a basis for therapeutic strategies for lysosomal storage diseases. nih.govpreprints.org

Lysosomal enzymes like HexA are synthesized with mannose-6-phosphate (B13060355) (M6P) residues on their N-glycans. preprints.org These M6P markers allow the enzymes to be recognized by M6P receptors on the surface of other cells, leading to their endocytosis and delivery to the lysosome. preprints.orgblugenes.org Once inside the lysosome of the recipient cell, the enzyme can function to degrade its accumulated substrate. nih.gov

The principle of cross-correction has been demonstrated in vitro. For instance, when fibroblasts from a Tay-Sachs disease patient are cultured in a medium conditioned by cells overexpressing the HEXA gene, they can absorb the secreted HexA. blugenes.org This uptake can lead to a reduction in the stored GM2 ganglioside. blugenes.org However, studies have also indicated that the amount of enzyme delivered through this mechanism might not always be sufficient to fully correct the metabolic defect in vitro. blugenes.org

The exocytosis of functional HexA and its subsequent uptake by other cells supports the cross-correction hypothesis. researchgate.netresearchgate.net This mechanism is a key consideration in the development of enzyme replacement therapies and hematopoietic stem cell transplantation for GM2 gangliosidoses. nih.govpreprints.org

Cellular and Molecular Functions of Ganglioside Gm2

Role in Neuronal Development and Function

Ganglioside GM2 is highly enriched in the brain and is integral to the proper development and function of the nervous system. nih.gov Its expression is closely correlated with key neurodevelopmental events, including the formation of neurites and synapses. nih.gov

Neurite Outgrowth Promotion

Research has consistently demonstrated a correlation between the expression of GM2 and the process of neurite outgrowth, the sprouting of new projections from a neuron. oup.com Studies have shown that GM2 is involved in the initiation of dendrites, the branched protoplasmic extensions of a nerve cell that propagate the electrochemical stimulation received from other neural cells. oup.com For instance, immature neurons in the developing cortex of some species exhibit high levels of GM2 immunoreactivity that coincides with normal dendritic sprouting. oup.com The proposed mechanism involves GM2, synthesized in the Golgi apparatus and trafficked to the cell membrane, influencing the initiation of dendrites through its role in glycosphingolipid-enriched microdomains, also known as lipid rafts. oup.com A study using canine dorsal root ganglia neurons further supports the role of GM2 in neurite outgrowth.

Axon-Myelin Stability

While gangliosides GD1a and GT1b are more prominently cited for their direct interaction with myelin-associated glycoprotein (B1211001) (MAG) to ensure the stability of the myelin sheath, the accumulation of GM2 has been suggested to potentially disrupt this stability. nih.govnih.gov Since GM2 is also a sialic acid-containing ganglioside, its abnormal buildup, as seen in GM2 gangliosidoses, could interfere with the normal interactions between the axon and its myelin sheath. nih.gov Studies on mice lacking complex gangliosides due to a deficiency in GM2 synthase have shown defective axon-myelin stability, leading to progressive neuropathy. oup.com This suggests that the proper balance of gangliosides, including the regulation of GM2 levels, is crucial for maintaining the integrity of myelinated axons.

Involvement in Cell Proliferation, Differentiation, and Apoptosis

Beyond its roles in the nervous system, this compound is a key modulator of fundamental cellular processes such as cell proliferation, differentiation, and programmed cell death (apoptosis). nih.govnih.gov

Modulation of Cell Growth and Apoptogenic Signaling

This compound can exert dual effects on cell growth and survival, depending on the cellular context. In some instances, it has been shown to promote cell proliferation. For example, studies on vascular smooth muscle cells demonstrated that both GM1 and GM2 could stimulate an increase in DNA synthesis and cell number. ahajournals.org Conversely, GM2 has also been implicated in promoting apoptosis. In the context of cancer, tumor-shed GM2 has been shown to induce T-cell apoptosis. frontiersin.org Specifically, GM2 from glioblastoma cell lines was found to trigger apoptosis in T-cells through a TNFR1-mediated activation of the caspase cascade. frontiersin.org Furthermore, in certain cancer cell lines, the expression of GM2 has been linked to increased cell proliferation and invasiveness. nih.gov

Induction of Endoplasmic Reticulum Stress

The accumulation of this compound within the cell, particularly in the endoplasmic reticulum (ER), can lead to ER stress. nih.govpreprints.org This occurs when the normal protein-folding capacity of the ER is compromised, triggering the unfolded protein response (UPR). jove.comcsic.es

Research has shown that an increase in GM2 content can negatively modulate the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), leading to a depletion of calcium within the ER lumen. nih.gov This calcium depletion is a key trigger for the activation of PERK (protein kinase RNA [PKR]-like ER kinase), one of the primary sensors of the UPR. jove.comnih.gov The activation of the PERK signaling pathway by GM2 accumulation has been linked to neurite atrophy and apoptosis. jove.comnih.gov

Sustained ER stress initiated by GM2 can activate pro-apoptotic proteins such as CHOP (C/EBP homologous protein), which in turn promotes mitochondrial-mediated apoptosis. nih.govpreprints.org Studies suggest that the sialic acid component of GM2 may possess these pro-apoptotic properties. nih.gov The inhibition of PERK has been shown to modulate the neurite atrophy and apoptosis induced by GM2 accumulation, highlighting the crucial role of this signaling pathway in the cellular response to GM2-induced ER stress. nih.gov

Furthermore, the ER chaperone GRP94 has been implicated in the processing of the GM2-activator protein (GM2-AP), a cofactor necessary for the breakdown of GM2. csic.es A deficiency in GRP94 can lead to defective GM2 catabolism and its accumulation in lysosomes, further contributing to cellular stress. csic.es

Modulation of Immune Responses and Inflammation

This compound plays a significant role in modulating the immune system, often exerting immunosuppressive effects, particularly in the context of cancer. nih.govmdpi.com Shed from the surface of tumor cells, GM2 can influence a wide range of immune cells and their functions. nih.govresearchgate.net

Immune Cell Activation and Function

GM2 has been shown to impair the function of various immune cells. nih.gov It can inhibit the activity of natural killer (NK) cells, which are crucial for anti-tumor immunity. nih.gov Studies have demonstrated that GM2 isolated from human brain tissue can inhibit NK cell activity in vitro. nih.gov

Dendritic cells (DCs), which are potent antigen-presenting cells, are also affected by GM2. The presence of GM2 can impair the differentiation of monocyte-derived DCs, leading to reduced expression of MHC class II molecules and co-stimulatory molecules. nih.govlongdom.org This impairment compromises their ability to stimulate T-cell responses. nih.gov

Furthermore, GM2 can inhibit the expression of Fc receptors on monocytes and macrophages, which would reduce their ability to phagocytose tumor cells. nih.gov It has also been shown to inhibit the production of pro-inflammatory cytokines like TNF-α by these cells. nih.gov

Antigen Presentation Modulation

The ability of GM2 to impair dendritic cell function directly impacts antigen presentation. nih.govlongdom.org By reducing the expression of MHC class II molecules and co-stimulatory molecules on DCs, GM2 hinders their capacity to present antigens to T cells effectively. nih.govlongdom.org This can lead to a dampened anti-tumor immune response. researchgate.netfrontiersin.org Gangliosides, in general, have been found to inhibit multiple steps in the cellular immune response, including antigen processing and presentation. aacrjournals.org

Influence on T-Cell and B-Cell Function (e.g., apoptosis, cytokine suppression)

GM2 exerts significant influence over T-cell and B-cell functions. It can directly induce apoptosis in human T cells, a process that can be partially blocked by anti-GM2 antibodies. nih.govaacrjournals.org This pro-apoptotic effect contributes to the immune escape of tumor cells. frontiersin.org In renal cell carcinoma, GM2 has been implicated in promoting T-cell dysfunction and sensitizing tumor-infiltrating T cells to apoptosis. frontiersin.orgaacrjournals.org

In addition to inducing apoptosis, GM2 can suppress the production of key cytokines by T cells. It has been shown to inhibit the production of IFN-γ by CD4+ T cells. aacrjournals.org While some gangliosides like GM3 and GD3 have an inhibitory effect on IL-2, GM2 has been reported to stimulate T-cell proliferation by enhancing the response to IL-2 in some contexts. nih.gov

Regarding B-cells, GM2 can inhibit the production of immunoglobulins (Ig), including IgM, IgA, and IgG. nih.govlongdom.org This inhibitory effect is thought to be mediated through the suppression of IL-10 and TNF-α secretion. nih.gov

NKT Cell Inactivation

While the direct inactivation of Natural Killer T (NKT) cells by GM2 is less extensively documented compared to other gangliosides like GD3, the broader family of gangliosides is known to suppress NKT cell function. nih.gov Some studies suggest that while GD3 is a primary inhibitor of NKT cell activation, co-immunization with GM2 can cause a slight suppression of the NKT cell response to GD3. nih.gov However, immunization with GM2 alone does not typically induce an NKT cell response. nih.gov

Interactions with Membrane Receptors and Ion Channels

As a component of the cell membrane, this compound can interact with and modulate the function of various membrane receptors and ion channels. nih.govnih.gov These interactions can occur within lipid rafts, which are specialized membrane microdomains enriched in sphingolipids and cholesterol where many signaling molecules are concentrated. mdpi.commdpi.com

GM2 has been shown to interact with the integrin-β1 receptor, which in turn modulates downstream signaling pathways like the FAK, Src, and ERK-MAPK pathways, promoting cell migration and invasion in cancer cells. frontiersin.org

Gangliosides, in general, can influence the activity of receptor tyrosine kinases. nih.gov For instance, a variety of gangliosides can inhibit the tyrosine phosphorylation of the epidermal growth factor receptor (EGFR). nih.gov In the context of the nervous system, gangliosides play a crucial role in modulating ion channel function and receptor signaling, which are fundamental to neuronal excitability and synaptic transmission. mdpi.com While specific interactions of GM2 with a wide array of ion channels are still under investigation, the general principle is that by altering the lipid environment of the membrane, gangliosides can influence the conformation and function of these critical proteins. nih.govmdpi.com

Complex Formation with Membrane Proteins

This compound does not function in isolation; instead, it forms complexes with various membrane proteins to exert its effects. lipotype.com These interactions are fundamental to its role in cellular signaling. One of the most critical interactions for its catabolism involves the GM2 activator protein (GM2AP). nih.gov GM2AP is a sphingolipid activator protein that recognizes membrane-bound GM2 and presents it to the lysosomal enzyme β-hexosaminidase A (HexA) for degradation. nih.gov This process is essential for maintaining cellular homeostasis, and its disruption leads to the accumulation of GM2, characteristic of lysosomal storage diseases like Tay-Sachs. biorxiv.org

Beyond its role in catabolism, GM2 participates in forming larger signaling platforms within the plasma membrane. It can form heterodimer complexes with another ganglioside, GM3. pnas.org This GM2/GM3 complex has been shown to interact with the tetraspanin CD82. pnas.orgbham.ac.uk Glycosphingolipids, including gangliosides, interact with specific membrane proteins like tetraspanins, growth factor receptors, and integrins to form "glycosynaptic microdomains." pnas.orgnih.gov These microdomains act as signaling hubs, controlling cellular processes such as adhesion, growth, and motility. pnas.orgnih.gov The formation of a GM2/CD82 complex, which is enhanced by the presence of GM3, is a key mechanism by which GM2 influences cell behavior. nih.gov

Table 1: Proteins Interacting with this compound

Interacting ProteinType of InteractionCellular Context/FunctionKey Findings
β-hexosaminidase A (HexA) Enzymatic DegradationLysosomal catabolismGM2AP presents GM2 to HexA for hydrolysis. nih.gov
GM2 Activator Protein (GM2AP) Substrate PresentationLysosomal catabolismBinds to membrane-bound GM2 and facilitates its interaction with HexA. nih.gov
Integrin-β1 Direct BindingCell Migration and InvasionConfirmed by co-immunoprecipitation and surface plasmon resonance (SPR). nih.gov
CD82 (Tetraspanin) Complex FormationInhibition of Cell MotilityForms a complex with GM2, often as a GM2/GM3 heterodimer. pnas.orgbham.ac.uknih.gov

Interaction with Integrin-β1 Receptor and Downstream Signaling (e.g., FAK, Src, ERK-MAPK)

A significant aspect of GM2's function in tumorigenesis, particularly in cell migration and invasion, is its direct interaction with the integrin-β1 receptor. medchemexpress.comfrontiersin.org Studies using co-immunoprecipitation and surface plasmon resonance have confirmed a direct physical interaction between membrane-bound GM2 and the integrin receptor. nih.gov This interaction serves as a trigger for a cascade of downstream signaling events. frontiersin.org

Upon binding to integrin-β1, GM2 promotes the activation of several key kinases. frontiersin.org The process begins with the increased phosphorylation of Focal Adhesion Kinase (FAK) and Src kinases. nih.govfrontiersin.org The activation of FAK and Src, in turn, initiates the Extracellular signal-Regulated Kinase (ERK)-Mitogen-Activated Protein Kinase (MAPK) signaling pathway. nih.govfrontiersin.org The ERK-MAPK pathway is a well-established regulator of tumorigenesis, and its activation by the GM2-integrin interaction promotes the migratory and invasive properties of cancer cells. frontiersin.org

Research has demonstrated this mechanism in various cancer cell lines. frontiersin.org Overexpression of GM2-synthase, the enzyme responsible for GM2 production, or the addition of exogenous GM2 to cancer cells with low endogenous GM2 levels, leads to increased cell migration and invasion. nih.govfrontiersin.org This effect is accompanied by a marked increase in the phosphorylation of FAK and ERK. nih.gov Conversely, when GM2-synthase is silenced using siRNA, the phosphorylation of FAK, Src, and ERK decreases, leading to a significant inhibition of tumor cell migration and invasion. nih.gov Furthermore, blocking this pathway by knocking down integrin in cancer cells prevents GM2-mediated invasion and ERK phosphorylation, confirming that the entire signaling axis is dependent on the initial GM2-integrin interaction. nih.gov

Table 2: Research Findings on GM2-Integrin-β1 Signaling

Experimental ApproachCell Lines UsedKey ObservationDownstream EffectReference
GM2-synthase Overexpression SK-RC-45 (low GM2)Increased migrationIncreased FAK and ERK phosphorylation nih.gov
Exogenous GM2 Treatment SK-RC-45 (low GM2)Dramatic increase in migratory and invasive capacityIncreased FAK and ERK phosphorylation nih.gov
siRNA Knockdown of GM2-synthase CCF52, A549, SK-RC-26BSignificant inhibition of migration and invasionDecreased phosphorylation of FAK, Src, and ERK nih.gov
Integrin Knockdown SK-RC-45Blocked GM2-mediated invasionBlocked GM2-mediated ERK phosphorylation nih.gov

CD82/cMet-Mediated Pathways

This compound, particularly in a complex with GM3, plays a crucial role in modulating cell motility through a pathway involving the tetraspanin CD82 and the receptor tyrosine kinase cMet. pnas.orgnih.gov CD82 is a protein known for its role in suppressing tumor metastasis, an effect it mediates by interacting with other membrane molecules. bham.ac.ukspandidos-publications.com

Studies have revealed that a heterodimer complex of GM2 and GM3 interacts with CD82. pnas.orgbham.ac.uk This GM2/GM3/CD82 complex acts as a potent inhibitor of cell motility. pnas.orgspandidos-publications.com The inhibitory signal is transmitted through the cMet receptor, which is the receptor for Hepatocyte Growth Factor (HGF). nih.govnih.gov The GM2/CD82 complex has been shown to inhibit the HGF-induced tyrosine phosphorylation of cMet. nih.gov This inhibition is significantly enhanced when GM2 is complexed with GM3. nih.gov

The mechanism involves the formation of glycosynaptic microdomains where the GM2/GM3 heterodimer, CD82, and cMet are brought into proximity. pnas.orgnih.gov Signaling through this complex inhibits the cMet kinase, which in turn affects downstream pathways, including Src and MAP kinases. nih.gov This leads to a reduction in cell motility and growth. nih.gov The efficacy of this inhibition has been demonstrated using silica (B1680970) nanospheres coated with the GM2/GM3 complex, which were found to strongly inhibit cell motility in a CD82-dependent manner. pnas.orgspandidos-publications.com This indicates that the specific spatial arrangement of the GM2/GM3 heterodimer is crucial for its potent interaction with CD82 and the subsequent suppression of cMet-mediated cell motility. pnas.org

Pathophysiological Mechanisms Involving Ganglioside Gm2 Dysregulation

GM2 Gangliosidoses: Molecular Basis of Accumulation

The catabolism of GM2 ganglioside is a critical process for maintaining neuronal health and requires the coordinated action of three specific gene products. researchgate.net The enzyme β-hexosaminidase A (Hex A), a heterodimer composed of α and β subunits, is the primary enzyme responsible for degrading GM2. nih.govmedlineplus.gov The α-subunit is encoded by the HEXA gene, and the β-subunit by the HEXB gene. blugenes.orgresearchgate.net For Hex A to act on the lipid-based GM2 within the aqueous environment of the lysosome, it requires a cofactor, the GM2 activator protein (GM2AP), which is encoded by the GM2A gene. medlink.commedlineplus.gov This protein binds to GM2 and presents it to the Hex A enzyme for hydrolysis. medlineplus.gov Mutations in any of these three genes—HEXA, HEXB, or GM2A—disrupt this vital pathway, leading to the accumulation of GM2 and causing one of three clinically similar, yet genetically distinct, lysosomal storage disorders. nih.govblugenes.org

Disorder Affected Gene Deficient Protein Enzymatic Consequence Primary Accumulated Substance
Tay-Sachs DiseaseHEXAα-subunit of Hex ADeficiency of Hex AGanglioside GM2
Sandhoff DiseaseHEXBβ-subunit of Hex A & Hex BDeficiency of Hex A and Hex BThis compound and other glycolipids
AB-Variant GM2 GangliosidosisGM2AGM2 Activator Protein (GM2AP)Inability of functional Hex A to degrade GM2This compound

Tay-Sachs Disease (HEXA gene mutations, HexA deficiency)

Tay-Sachs disease results from mutations in the HEXA gene, located on chromosome 15. blugenes.orgjpedres.org These mutations lead to a deficiency of the α-subunit of the β-hexosaminidase A (Hex A) enzyme. medlineplus.govmayoclinic.org Without a functional α-subunit, the Hex A enzyme cannot be properly formed, resulting in its inability to catabolize GM2 ganglioside. medlineplus.gov Consequently, GM2 accumulates to toxic levels, particularly in the neurons of the central nervous system. medlineplus.gov This accumulation disrupts normal cellular function and leads to the progressive destruction of nerve cells. medlineplus.gov Over 210 mutations in the HEXA gene have been identified, including deletions, splicing mutations, and missense mutations, which can affect the transcription, translation, folding, or catalytic function of the Hex A protein. blugenes.orgmedlineplus.gov The severity and onset of Tay-Sachs disease are directly correlated with the amount of residual Hex A enzyme activity. medlineplus.govmayoclinic.org Severe infantile forms are associated with mutations that cause a complete loss of enzyme function, while later-onset forms are linked to mutations that allow for some residual enzyme activity. medlineplus.govmedlineplus.gov

Sandhoff Disease (HEXB gene mutations, HexA and HexB deficiency)

Sandhoff disease is caused by mutations in the HEXB gene on chromosome 5. blugenes.orgcats-foundation.org This gene codes for the β-subunit, which is a component of both β-hexosaminidase A (Hex A, an αβ heterodimer) and β-hexosaminidase B (Hex B, a ββ homodimer). nih.govblugenes.org Therefore, mutations in the HEXB gene disrupt the function of both Hex A and Hex B enzymes. cats-foundation.orgcats-foundation.org The deficiency of Hex A leads to the same accumulation of GM2 ganglioside in neuronal tissues that characterizes Tay-Sachs disease. cats-foundation.org However, the additional deficiency of Hex B results in the accumulation of other substances, such as globosides, in visceral organs, leading to symptoms like organomegaly, which are not typically seen in Tay-Sachs disease. researchgate.net Clinically, Sandhoff disease is often indistinguishable from Tay-Sachs disease in its neurological presentation, causing progressive neurodegeneration due to the toxic buildup of GM2 in the brain and spinal cord. cats-foundation.orgwikipedia.org

AB-Variant GM2 Gangliosidosis (GM2A gene mutations, GM2AP deficiency)

The AB-variant of GM2 gangliosidosis is an extremely rare form of the disorder caused by mutations in the GM2A gene, also located on chromosome 5. blugenes.orgmedlineplus.gov This gene provides the instructions for making the GM2 activator protein (GM2AP). medlineplus.govgenecards.org This small transport protein is not an enzyme itself but acts as an essential cofactor. researchgate.netgenecards.org It functions by binding to the GM2 ganglioside and presenting it to the β-hexosaminidase A (Hex A) enzyme for degradation. medlineplus.gov In individuals with AB-variant gangliosidosis, the Hex A enzyme is fully functional, but the deficiency of GM2AP prevents it from accessing and breaking down GM2. mdpi.commedlineplus.gov This leads to the lysosomal accumulation of GM2 ganglioside, causing progressive and severe damage to the central nervous system, with clinical manifestations that mimic Tay-Sachs disease. mdpi.comresearchgate.net Mutations can include changes to single amino acids or deletions that result in an unstable or non-functional activator protein. medlineplus.gov

Lysosomal Dysfunction and Cellular Damage

The fundamental defect in GM2 gangliosidoses is the massive accumulation of GM2 ganglioside within lysosomes, primarily in neurons. blugenes.orgmdpi.com This storage leads to the formation of characteristic "membranous cytoplasmic bodies," which are essentially swollen lysosomes engorged with lipids. blugenes.org The progressive buildup of GM2 and other related glycolipids disrupts the normal functioning of lysosomes, the cell's recycling centers. This impairment can trigger a cascade of secondary effects, including the disruption of other catabolic pathways and the accumulation of other molecules like GM3 ganglioside. mdpi.com The compromised lysosomal system can lead to broader cellular dysfunction, affecting cellular metabolism and trafficking, ultimately contributing to widespread cellular damage. mdpi.combiorxiv.org

Aberrant Neurite Formation and Ectopic Dendrite Proliferation

The accumulation of GM2 ganglioside has been shown to have profound effects on neuronal morphology. In mouse models of Sandhoff disease, the pathological storage of GM2 within the endoplasmic reticulum (ER) and lysosomes leads to ER stress. frontiersin.org This stress can result in significant neurite atrophy, which is the degeneration and shrinkage of neuronal processes (axons and dendrites). The disruption of calcium homeostasis due to GM2 accumulation is a key factor in this process, impairing the function of pumps like SERCA and contributing to neuronal damage. frontiersin.org Furthermore, the accumulation of GM2 can lead to the development of ectopic dendrites, which are new dendritic spines that form on the axon hillock of neurons. This aberrant neuritogenesis is a well-documented pathological feature in the brains of patients with Tay-Sachs disease and represents a significant alteration in neuronal architecture.

Neuronal Apoptosis and Neurodegeneration Mechanisms

Neuronal death is a central feature in the pathophysiology of GM2 gangliosidoses. nih.gov Studies of brain tissue from patients with Tay-Sachs and Sandhoff disease have shown evidence of apoptosis, or programmed cell death, as a key contributor to the neurodegenerative process. nih.gov The chronic storage of GM2 within lysosomes is a primary driver of this apoptotic cascade. mdpi.com One proposed mechanism involves the release of accumulated GM2 from the lysosome into the cytoplasm. This cytoplasmic GM2 can then interact with the endoplasmic reticulum, inducing sustained ER stress. researchgate.net This stress, in turn, activates pro-apoptotic proteins that trigger mitochondrial-mediated apoptosis. nih.govresearchgate.net Pathological accumulation of GM2 in the ER has been directly linked to apoptosis in models of gangliosidosis. frontiersin.org This widespread neuronal loss, driven by apoptosis, is responsible for the progressive and devastating neurological decline observed in these diseases. nih.govmdpi.com

Neuroinflammation in GM2 Gangliosidoses

GM2 gangliosidoses, including Tay-Sachs and Sandhoff disease, are characterized by the massive accumulation of GM2 ganglioside in neuronal cells due to deficiencies in the β-hexosaminidase enzymes. frontiersin.orgmedlink.com This accumulation is a primary driver of the profound neurodegeneration seen in these disorders, and a significant component of this pathology is a chronic and robust neuroinflammatory response. mdpi.comresearchgate.net

The inflammatory process in GM2 gangliosidoses is marked by the activation and proliferation of microglia and astrocytes, the resident immune cells of the central nervous system (CNS). frontiersin.orgresearchgate.net Studies in mouse models of GM2 gangliosidoses have demonstrated a progressive increase in the activation of microglia and the infiltration of other inflammatory cells into the CNS, which coincides with the onset of clinical symptoms. nih.gov This activation of macrophages and astrocytes is accompanied by the production of inflammatory mediators. frontiersin.org For instance, in a mouse model of Tay-Sachs disease, GM2 accumulation triggers chronic neuroinflammation characterized by astrogliosis and macrophage activity, with increased expression of Ccl2 in the cerebral cortex. researchgate.net

This inflammatory environment can precede the overt clinical manifestations of the disease and is thought to exacerbate neurological dysfunction. frontiersin.org The activation of astrocytes, in particular, may lead to the degeneration and death of myelinating oligodendrocytes, contributing to the demyelination often observed in infantile forms of GM2 gangliosidoses. mdpi.com The interplay between microglia and astrocytes, spurred by the initial neuronal injury from GM2 storage, creates a self-perpetuating cycle of neurodegeneration and inflammation. mdpi.com

Research Findings on Neuroinflammation in GM2 Gangliosidoses

FindingOrganism/Model StudiedReference
Massive neuronal death is preceded by the expansion of activated microglia.GM2-gangliosidosis models frontiersin.org
Progressive CNS inflammation, including microglial activation and inflammatory cell infiltration, coincides with clinical onset.Mouse models of GM1 and GM2 gangliosidosis nih.gov
GM2 accumulation leads to chronic neuroinflammation with astrogliosis and macrophage activity.Tay-Sachs disease mouse model (Hexa-/-Neu3-/-) researchgate.netresearchgate.net
Astrocyte activation may contribute to the degeneration of myelinating oligodendrocytes.GM2 gangliosidoses mdpi.com

Lysosphingolipid Accumulation (e.g., Lyso-GM2 Ganglioside) as Pathogenic Agent

While the accumulation of GM2 ganglioside is a defining feature of GM2 gangliosidoses, evidence suggests that a related molecule, lyso-GM2 ganglioside, may be a key pathogenic agent driving the neurodegenerative processes. plos.org Lyso-GM2 is a deacylated form of GM2.

Studies have indicated that lysosphingolipids, including lyso-GM2, are cytotoxic and can induce apoptosis, or programmed cell death, in neuronal cells. plos.org Apoptosis has been observed in the neural tissues of both animal models of GM2 gangliosidoses and in patients with Tay-Sachs and Sandhoff disease. plos.org The accumulation of lyso-GM2 has been documented in the brain tissues of these patients, alongside GM2. plos.org

The measurement of lyso-GM2 levels is emerging as a potential biomarker for Tay-Sachs and Sandhoff disease. plos.orgscience.gov In a mouse model of Sandhoff disease, elevated levels of lyso-GM2 were found in both the brain and plasma, and these levels decreased following therapeutic intervention. plos.org Correspondingly, increased plasma levels of lyso-GM2 have been identified in patients with Tay-Sachs and Sandhoff disease, with the elevation in lyso-GM2 correlating with decreased Hexosaminidase A activity. plos.org

Role of this compound in Cancer Progression

Beyond its role in neurodegenerative diseases, this compound has been implicated in the progression of various cancers. Altered ganglioside expression is a common feature of malignant transformation, and the overexpression of GM2 on the surface of tumor cells is associated with enhanced malignancy. nih.govfrontiersin.orgnih.gov

Overexpression of GM2 in Malignant Tumors (e.g., melanoma, glioma, neuroblastoma, pancreatic adenocarcinoma)

This compound is highly expressed in several human malignant tumors, including melanoma, glioma, neuroblastoma, and pancreatic adenocarcinoma, while being absent or present at very low levels in corresponding normal tissues. nih.govkarger.comaacrjournals.org The aberrant expression of GM2 is considered a tumor-associated antigen. karger.com

The increased expression of GM2 is often correlated with the upregulation of the enzyme β1,4N-acetylgalactosaminyltransferase (GalNAcT), which is responsible for the synthesis of GM2 from its precursor, GM3. karger.com Studies have shown a correlation between the mRNA levels of GalNAcT and the presence of GM2 in tumor cells. karger.com In pancreatic ductal adenocarcinoma (PDAC), GM2 expression has been significantly associated with larger tumor size, advanced stage, and higher histological grade. aacrjournals.org Similarly, in other cancers like renal cell carcinoma and gastric cancer, overexpression of GM2 has been reported. karger.com

Tumors with Reported GM2 Overexpression

Tumor TypeReference
Melanoma nih.govkarger.com
Glioma nih.govkarger.com
Neuroblastoma nih.govkarger.com
Pancreatic Ductal Adenocarcinoma (PDAC) nih.govaacrjournals.org
Renal Cell Carcinoma karger.com
Gastric Cancer karger.com
Lung Carcinoma karger.com

Promotion of Cancer Cell Migration and Invasion

A growing body of evidence points to a direct role for GM2 in promoting the migration and invasion of cancer cells, key processes in metastasis. nih.govnih.gov Overexpression of GM2, either through genetic manipulation or the addition of exogenous GM2, has been shown to increase the migratory and invasive capabilities of various cancer cell lines in vitro. nih.govnih.gov Conversely, silencing the expression of GM2-synthase leads to a significant reduction in tumor cell migration and invasion. nih.gov

The mechanism by which GM2 promotes migration involves its interaction with integrins, a family of cell surface receptors that mediate cell-matrix adhesion. nih.govnih.gov This interaction can modulate downstream signaling pathways, such as the activation of Focal Adhesion Kinase (FAK) and Src kinases, which in turn activate the ERK-MAPK pathway. nih.govnih.gov The activation of this pathway is well-known to be associated with increased tumorigenesis. nih.gov Furthermore, GM2 can disrupt the balance of the actin cytoskeleton, promoting the formation of stress fibers that are conducive to cell movement. nih.gov

Influence on Cancer Stem Cell Properties

Recent research has highlighted a potential role for GM2 in the biology of cancer stem cells (CSCs). CSCs are a subpopulation of tumor cells believed to be responsible for tumor initiation, resistance to therapy, and recurrence. pnas.org

In studies of human breast cancer, GM2 has been found to be greatly increased in CSCs compared to non-stem cancer cells. pnas.org This increased expression is accompanied by elevated mRNA levels of the enzymes responsible for its synthesis. pnas.org While the ganglioside GD2 has been more extensively studied as a CSC marker, the upregulation of GM2 in this cell population suggests it may also contribute to maintaining stem-like properties. nih.govpnas.org For instance, in pancreatic cancer, GM2 is highly expressed in cancer stem-like cells. nih.gov

Modulation of Tumor Microenvironment and Immune Evasion

Gangliosides, including GM2, that are shed from the surface of tumor cells can significantly impact the tumor microenvironment and help cancer cells evade the host's immune system. nih.govfrontiersin.org Tumor-shed gangliosides can impair the function of immune cells, creating an immunosuppressive environment that favors tumor growth. nih.govfrontiersin.org

GM2 has been shown to induce apoptosis in T-cells, which are critical for anti-tumor immunity. frontiersin.org In patients with renal cell carcinoma, higher expression of GM2 on tumor cells sensitized infiltrating T-cells to apoptosis. frontiersin.org Similarly, GM2 shed from glioblastoma cells can induce T-cell apoptosis through the TNFR1-mediated activation of the caspase cascade. frontiersin.org

Furthermore, gangliosides can interact with Siglecs (sialic acid-binding immunoglobulin-like lectins), which are receptors present on various immune cells. nih.govfrontiersin.org This interaction can modulate immune responses. For example, the interaction of gangliosides with Siglec-7, expressed on natural killer (NK) cells and other immune cells, can inhibit their anti-tumor activity. frontiersin.org GM2 has also been shown to inhibit the production of immunoglobulins (IgM, IgA, and IgG) by B-cells. nih.gov

Modulation of MicroRNAs in Cancer

Secondary this compound Accumulation in Other Lysosomal Storage Disorders

While the primary accumulation of this compound is the hallmark of GM2 gangliosidoses like Tay-Sachs and Sandhoff disease, a secondary buildup of GM2 is a significant pathological feature in several other lysosomal storage disorders (LSDs). mdpi.comresearchgate.netresearchgate.net This secondary accumulation occurs in diseases where the genetic defect does not directly involve the enzymes or activator proteins responsible for GM2 catabolism. mdpi.comencyclopedia.pub Instead, the primary storage material of that specific disorder inhibits the normal degradation pathway of GM2. mdpi.comdntb.gov.ua

Table 2: Lysosomal Storage Disorders with Secondary this compound Accumulation

Disorder NamePrimary Storage Compound(s)Mechanism of Secondary GM2 AccumulationReference(s)
Niemann-Pick Disease, Type A/B Sphingomyelin, CholesterolPrimary storage compounds inhibit catabolic pathways of gangliosides. mdpi.comresearchgate.net
Niemann-Pick Disease, Type C CholesterolPrimary storage of cholesterol triggers secondary accumulation of GM2 and glucosylceramide. mdpi.comdntb.gov.ua
Hunter Syndrome (MPS II) Heparan sulfate (B86663), Dermatan sulfate (Chondroitin sulfate)Chondroitin sulfate inhibits the catabolism of membrane-bound GM2 by β-hexosaminidase A in the presence of GM2AP. mdpi.comresearchgate.netdntb.gov.ua
Hurler Syndrome (MPS I) Heparan sulfate, Dermatan sulfate (Chondroitin sulfate)Chondroitin sulfate inhibits the catabolism of membrane-bound GM2 by β-hexosaminidase A in the presence of GM2AP. mdpi.comresearchgate.netdntb.gov.ua
Sanfilippo Syndrome (MPS III) Heparan sulfateChondroitin sulfate (also stored) inhibits GM2 catabolism. mdpi.comresearchgate.netdntb.gov.ua
Sly Syndrome (MPS VII) Dermatan sulfate, Heparan sulfate, Chondroitin sulfateChondroitin sulfate inhibits the catabolism of membrane-bound GM2 by β-hexosaminidase A in the presence of GM2AP. mdpi.comresearchgate.netdntb.gov.ua
Other Disorders VariousIncludes other sphingolipidoses, mucolipidoses, glycoproteinoses, and neuronal ceroid lipofuscinoses. The exact molecular basis is still under investigation for many. mdpi.comencyclopedia.pub

In Vitro Research Models

In vitro models provide controlled environments to investigate specific cellular and molecular aspects of GM2 metabolism and function.

A variety of cell culture systems are instrumental in studying this compound. Fibroblasts derived from patients with Tay-Sachs disease (TSD) and Sandhoff disease (SD) are fundamental tools. oup.com These cells exhibit the characteristic lysosomal accumulation of GM2, providing a platform to study the disease pathology and test the efficacy of therapeutic agents like recombinant human β-hexosaminidase A (rhHex-A). mdpi.com For instance, treatment of TSD patient-derived fibroblasts and neuroglia with rhHex-A has been shown to reduce GM2 accumulation. mdpi.com

Neuronal cell lines are particularly relevant for studying the neurodegenerative aspects of GM2 gangliosidoses. Human-induced pluripotent stem cell (iPSC)-derived neurons (i3Neurons) from Tay-Sachs and Sandhoff disease patients have been developed. These models successfully replicate key disease features, including the endolysosomal storage of GM2 and the formation of membrane whorls. biorxiv.orgbiorxiv.org They offer a scalable system for detailed molecular analysis, such as mass spectrometry-based proteomics, to understand neuronal dysfunction. biorxiv.org

Cancer cell lines are utilized to explore the role of GM2 in tumor biology. For example, the human bladder cancer cell line HCV29 and its subline YTS1, which has high cMet activity, have been used to study how the GM2/CD82 complex inhibits cell motility and growth. oup.compnas.org Breast cancer cell lines like MDA-MB-231 and SK-BR-3 have been employed to investigate the role of the GM2 activator protein (GM2A) in cell migration. researchgate.net Additionally, neuroblastoma cell lines have been crucial in identifying GM2/GD2 synthase mRNA as a potential marker for detecting cancer cells in bone marrow. nih.gov The poorly metastatic MuSV85 Cl 3 and highly metastatic K234 Balb/3T3 cell lines have been used to study how the incorporation of GM2 and asialo-GM2 affects cell adhesion and tumor take. oup.com

Table 1: Examples of Cell Culture Systems in GM2 Research

Cell TypeApplicationKey Findings
Patient-derived Fibroblasts Modeling GM2 gangliosidoses, testing enzyme replacement therapy.Exhibit GM2 accumulation; rhHex-A treatment reduces storage. mdpi.com
iPSC-derived Neurons (i3Neurons) Investigating neurodegenerative mechanisms.Recapitulate GM2 storage and membrane whorls. biorxiv.orgbiorxiv.org
HCV29/YTS-1 (Bladder Cancer) Studying GM2's role in cancer cell motility.GM2/CD82 complex inhibits cMet-mediated motility. oup.compnas.org
MDA-MB-231/SK-BR-3 (Breast Cancer) Investigating the role of GM2A in cancer progression.GM2A expression influences breast cancer cell migration. researchgate.net
Neuroblastoma Cell Lines Identifying cancer biomarkers.GM2/GD2 synthase mRNA is a marker for neuroblastoma cells. nih.gov
Balb/3T3 Cell Lines (MuSV85 Cl 3 , K234) Studying cell adhesion and metastasis.Incorporation of GM2 alters cell adhesion and tumor formation. oup.com

Modulating the expression of genes involved in GM2 metabolism is a powerful tool for functional studies. Gene knockdown, often achieved using techniques like CRISPR interference (CRISPRi) or siRNA, allows researchers to mimic the genetic defects seen in GM2 gangliosidoses. For example, iPSC-derived neuronal models with a catalytically dead Cas9 (dCas9) enzyme enable CRISPRi-mediated knockdown of genes like HEXA or HEXB to create models of Tay-Sachs and Sandhoff diseases. biorxiv.org In breast cancer cell lines, siRNA-mediated knockdown of GM2A was used to demonstrate its role in cell migration. researchgate.net

Conversely, overexpression systems are used to restore gene function or study the effects of excess protein. Transfection of a functional human GM2A transgene into deficient mouse models has been shown to prevent GM2 accumulation. researchgate.net In cancer research, overexpressing GM2A in breast cancer cells led to increased migration rates. researchgate.net Similarly, overexpressing the CD82 gene in the YTS1 bladder cancer cell line, which lacks it, leads to the formation of the GM2/CD82 complex and a reversion from an oncogenic to a more normal phenotype. oup.com These systems are crucial for confirming the direct role of specific genes in cellular processes and for developing gene therapies.

This compound, like other glycosphingolipids, is not uniformly distributed within the cell membrane but is concentrated in specific microdomains known as lipid rafts and glycosynaptic microdomains. hmdb.ca These domains are enriched in cholesterol and sphingolipids and serve as platforms for cell signaling. mdpi.com

Lipid Rafts: Research has shown that lipid rafts are implicated in neurodegenerative diseases like Alzheimer's disease (AD), where increased levels of GM1 and GM2 have been found in lipid rafts isolated from the frontal and temporal cerebral cortex. mdpi.comkarger.com This enrichment is thought to facilitate the formation of toxic amyloid fibrils. karger.com The study of lipid rafts helps to understand how the local membrane environment influences protein interactions and pathological processes.

Glycosynaptic Microdomains: The concept of "glycosynapse" refers to microdomains where glycosphingolipids interact with key functional proteins like growth factor receptors, integrins, and tetraspanins to control cellular phenotypes. oup.comnih.govcapes.gov.brnih.gov Studies have demonstrated that GM2, in complex with the tetraspanin CD82, can inhibit cell motility and growth by blocking the interaction between integrin α3 and receptors like cMet or FGFR. nih.gov This inhibitory function is a key aspect of how GM2 regulates cell behavior, and its disruption can contribute to cancer malignancy. oup.comnih.gov The organization of these glycosynaptic microdomains profoundly affects cell adhesion, motility, and growth, making them a critical area of study. capes.gov.brnih.gov

Gene Knockdown and Overexpression Systems

In Vivo Research Models

While in vitro models are powerful, in vivo models are indispensable for understanding the systemic effects of GM2 accumulation and for preclinical testing of therapies.

Mouse models have been central to GM2 gangliosidosis research, although they present some differences from the human conditions. nih.gov The development of various knockout mice has been crucial for modeling Tay-Sachs disease (variant B), Sandhoff disease (variant 0), and the AB variant. nih.govresearchgate.net

HEXA-/- (Tay-Sachs Model): Unlike the severe infantile Tay-Sachs disease in humans, mice with a knockout of the Hexa gene (the α-subunit of β-hexosaminidase A) have a surprisingly mild phenotype with a normal lifespan. oup.comnih.gov This is attributed to a murine-specific alternative metabolic pathway where the sialidase NEU3 can convert GM2 to asialo-GM2 (GA2), which can then be degraded by the remaining HexB enzyme. nih.govfrontiersin.org

HEXB-/- (Sandhoff Model): In contrast, knockout of the Hexb gene (the β-subunit) results in a severe phenotype that closely mimics human Sandhoff disease. oup.comnih.gov These mice lack both HexA and HexB activity, leading to massive accumulation of GM2 and GA2, widespread neurodegeneration, and a significantly shortened lifespan of about 4-6 months. oup.comnih.govresearchgate.net

GM2A-/- (AB Variant Model): The knockout mouse for the GM2 activator protein (Gm2a-/-) also displays a milder phenotype than expected, resembling an adult-onset form of the disease with moderate GM2 accumulation and mild neurological deficits. frontiersin.orgnih.govnih.gov This is also due to the compensatory NEU3 pathway. frontiersin.orgnih.gov

Gm2a-/-Neu3-/- and Hexa-/-Neu3-/- (Double Knockout Models): To create more accurate models of the severe human diseases, researchers have generated double knockout mice. The Gm2a-/-Neu3-/- mouse, lacking both the GM2 activator and the compensatory sialidase, exhibits a much more severe clinical phenotype, including ataxia, weight loss, and lethality by 6-7 months, with a dramatic increase in GM2 accumulation in the central nervous system. frontiersin.orgnih.govnih.gov Similarly, the Hexa-/-Neu3-/- double knockout mouse was developed to better mimic the severe neuropathology of infantile Tay-Sachs disease. mdpi.comresearchgate.netmdpi.com

Table 2: Key Murine Models of GM2 Gangliosidoses

Mouse ModelDeficient Gene(s)Key Phenotypic CharacteristicsRelevance
Tay-Sachs HexaMild phenotype, normal lifespan, limited GM2 storage.Models the biochemical defect but not the severe human disease due to a compensatory pathway. oup.comnih.gov
Sandhoff HexbSevere neurodegeneration, massive GM2/GA2 storage, short lifespan (~4-6 months).Faithfully recapitulates the severe human Sandhoff disease phenotype. oup.comnih.govresearchgate.net
AB Variant Gm2aModerate GM2 accumulation, mild neurological defects, normal lifespan.Models adult-onset AB variant; a compensatory pathway lessens severity. frontiersin.orgnih.govnih.gov
Tay-Sachs (Double KO) Hexa and Neu3Severe neuropathological and clinical abnormalities resembling infantile TSD.Overcomes the limitations of the single Hexa knockout, providing a more accurate model. researchgate.netmdpi.com
AB Variant (Double KO) Gm2a and Neu3Severe clinical phenotype, dramatic GM2 accumulation, reduced lifespan (~6-7 months).Provides a highly relevant model for studying severe forms of AB variant gangliosidosis. frontiersin.orgnih.govnih.gov

Detailed phenotypic characterization of these mouse models is essential for understanding disease progression and evaluating therapeutic interventions. Assessments typically include monitoring body weight, motor function (e.g., coordination, mobility), and lifespan. frontiersin.orgnih.govmdpi.comnih.gov For example, Gm2a-/-Neu3-/- mice show significant weight loss and reduced mobility compared to single knockout or wild-type mice. frontiersin.org

Pathological assessments involve histological and biochemical analyses of tissues, particularly the central nervous system. Techniques include:

Immunohistochemistry: Using antibodies to detect the accumulation of GM2 ganglioside in specific brain regions. researchgate.net

Histological Staining: Stains like toluidine blue are used to identify characteristic membranous cytoplasmic bodies (MCBs) in neurons, which are lysosomes swollen with stored lipids. researchgate.net

Biochemical Analysis: Quantifying the levels of GM2 and other glycosphingolipids in brain tissue to correlate storage with the observed phenotype. frontiersin.orgresearchgate.net

Inflammation Markers: Studying the expression of markers for microglial activation (e.g., CD68, CD11b) and astrogliosis, as neuroinflammation is a key feature of the pathology in GM2 gangliosidoses. nih.gov

Myelin Analysis: Assessing white matter pathology by measuring levels of myelin proteins like Myelin Basic Protein (MBP) and Proteolipid Protein (PLP), as deficits in myelination are a component of the disease. frontiersin.org

These comprehensive assessments provide a detailed picture of the disease's impact on the nervous system and are critical for determining the efficacy of potential therapies in preclinical studies. nih.govfrontiersin.org

Analytical Approaches in GM2 Research

Mass spectrometry (MS) has become a primary tool in lipidomics, enabling the detailed analysis of lipids like GM2 from biological samples. spectroscopyonline.com

Electrospray Ionization (ESI) Mass Spectrometry : ESI-MS is a "soft" ionization technique well-suited for polar lipids. spectroscopyonline.comcreative-proteomics.com It generates gaseous ions from lipid solutions with minimal fragmentation, allowing for sensitive and reproducible detection. spectroscopyonline.comcreative-proteomics.com "Shotgun lipidomics," a direct-infusion ESI-MS approach, allows for the rapid analysis of complex lipid mixtures. creative-proteomics.com Tandem mass spectrometry (MS/MS) coupled with ESI can provide structural information by fragmenting selected lipid ions. creative-proteomics.comresearchgate.net

Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry : MALDI-MS is another soft ionization technique that is particularly useful for analyzing lipids in the higher mass range and for imaging applications. creative-proteomics.comnih.gov In this method, the analyte is co-crystallized with a matrix, which absorbs energy from a laser, leading to the desorption and ionization of the analyte molecules. spectroscopyonline.com Imaging MALDI-MS can map the spatial distribution of specific lipids, such as GM2 and its derivatives, directly in tissue sections, providing valuable insights into their localization in both healthy and diseased states. researchgate.netacs.org

These MS-based lipidomic approaches are powerful for identifying and quantifying GM2 and related lipids, confirming their structures, and understanding their distribution and metabolism in various biological contexts. acs.orgplos.org

Advanced Research Methodologies and Models for Ganglioside Gm2 Study

Advanced Research Methodologies

Thin-Layer Chromatography (TLC) is a foundational technique for the separation and analysis of gangliosides, including GM2. nih.govilab-inbi.ru This method separates lipids based on their differential partitioning between a stationary phase (typically a silica (B1680970) gel-coated plate) and a mobile phase (a solvent system). nih.govresearchgate.net For ganglioside analysis, a common solvent system is a mixture of chloroform, methanol, and a dilute aqueous salt solution, such as 0.25% potassium chloride (KCl) or 0.2% calcium chloride (CaCl2). nih.govresearchgate.net

The process involves spotting the lipid extract onto the TLC plate, which is then placed in a chamber containing the solvent system. As the solvent moves up the plate by capillary action, the different gangliosides migrate at different rates depending on their polarity, allowing for their separation. nih.gov After separation, the gangliosides are visualized using specific reagents. Resorcinol-hydrochloric acid is a classic reagent that stains sialic acid-containing molecules like gangliosides, producing a distinct color. researchgate.netsigmaaldrich.com Another detection method involves using a naphthoresorcinol-sulfuric acid spray reagent. sigmaaldrich.com Furthermore, an overlay method using a specific monoclonal anti-GM2 antibody followed by enzymatic detection can identify GM2 with high specificity. researchgate.net High-Performance Thin-Layer Chromatography (HPTLC) offers improved resolution and sensitivity compared to conventional TLC. researchgate.netsigmaaldrich.com

Table 1: TLC Systems for this compound Analysis

Component Function Example
Stationary Phase The solid support on which the separation occurs. Silica gel-coated glass-backed HPTLC plates nih.govilab-inbi.ru
Mobile Phase The solvent that moves up the stationary phase, carrying the sample components. Chloroform-methanol-aqueous 0.25% KCl (60:35:8 by volume) nih.gov

| Detection Reagent | A chemical used to visualize the separated ganglioside spots. | Resorcinol-hydrochloric acid spray nih.govsigmaaldrich.com |

Fluorescence-Activated Cell Sorting (FACS) is a specialized type of flow cytometry used to analyze and sort heterogeneous cell populations based on their fluorescent characteristics. bio-rad.com This technique is instrumental in quantifying the expression of cell surface antigens like this compound. nih.govnih.gov

The methodology involves incubating a single-cell suspension with a primary antibody that specifically binds to GM2. nih.gov Following a washing step, the cells are incubated with a secondary antibody conjugated to a fluorophore, which binds to the primary antibody. bio-rad.comnih.gov The fluorescence intensity of individual cells is then measured as they pass one by one through a laser beam in the flow cytometer. bio-rad.com The forward-scattered light (FSC) and side-scattered light (SSC) provide information on the cell's size and granularity, respectively. bio-rad.com

By analyzing the fluorescence data, researchers can determine the percentage of cells expressing GM2 and the relative level of expression (mean fluorescence intensity). nih.govnih.gov This has been applied to study GM2 expression in various contexts, including on tumor cells like small cell lung cancer and malignant pleural mesothelioma, as well as in vascular smooth muscle cells. nih.govnih.govnih.gov FACS allows for the high-throughput analysis and even physical separation of GM2-positive and GM2-negative cell populations for further study. bio-rad.com

Table 2: FACS Analysis of GM2 Expression in Malignant Pleural Mesothelioma (MPM) Cell Lines

Cell Line Category Relative Fluorescence Intensity Percentage of Cell Lines
High >10 36%
Low 2–10 36%
Negative <2 28%

Data derived from a study analyzing GM2 expression on a panel of MPM cell lines using an anti-GM2 antibody. nih.gov

Enzyme activity assays are crucial for studying GM2 gangliosidosis, which is caused by a deficiency in the lysosomal enzyme β-hexosaminidase. cellbiolabs.commdpi.com These assays measure the rate at which the enzyme catalyzes a specific reaction, providing a functional assessment of its activity. asm.org β-hexosaminidase exists in two major isoforms, Hexosaminidase A (a heterodimer of α and β subunits) and Hexosaminidase B (a homodimer of β subunits). researchgate.net Hexosaminidase A, with the help of the GM2 activator protein, is responsible for the hydrolysis of GM2. mdpi.comasm.org

A common method for assaying β-hexosaminidase activity involves the use of synthetic substrates that produce a detectable signal upon cleavage. researchgate.net These can be either fluorogenic or chromogenic.

Fluorogenic Assays : These often use substrates like 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide (MUG) or its sulfated derivative, MUGS. asm.orgresearchgate.net Enzymatic hydrolysis releases the highly fluorescent molecule 4-methylumbelliferone, which can be quantified. researchgate.net

Colorimetric Assays : A substrate such as 4-nitrophenyl-N-acetyl-b-D-glucosaminide can be used. The enzyme cleaves it to produce 4-nitrophenol, a colored product that can be measured spectrophotometrically. asm.orgresearchgate.net

To specifically assess the degradation of the natural substrate, an assay can be performed using purified GM2. asm.org The reaction mixture typically includes GM2, a detergent like sodium taurodeoxycholate (B1243834) to solubilize the lipid, and the enzyme source. asm.org The degradation of GM2 and the appearance of the product, ganglioside GM3, can then be analyzed by methods like Thin-Layer Chromatography. asm.org

Table 3: Common Substrates for Hexosaminidase Activity Assays

Substrate Type Substrate Name Detection Method
Fluorogenic 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide (MUG) Fluorometry (Ex: 365 nm, Em: 440 nm) researchgate.net
Fluorogenic 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide-6-sulfate (MUGS) Fluorometry researchgate.net
Chromogenic 4-nitrophenyl-N-acetyl-b-D-glucosaminide Colorimetry (405 nm) researchgate.net

Transcriptomic analysis provides a comprehensive view of the complete set of RNA transcripts (the transcriptome) in a cell or tissue at a specific moment. nih.govresearchgate.net Next-Generation Sequencing (NGS) technologies, particularly RNA-sequencing (RNA-seq), have become powerful tools for this purpose. nih.govnih.gov RNA-seq allows for the quantification of gene expression levels with high sensitivity and a broad dynamic range, and it can identify both known and novel transcripts. nih.gov

In the context of this compound research, transcriptomic analysis can be used to:

Investigate GM2 Gangliosidoses : Analyze the expression patterns of the genes encoding the α-subunit (HEXA) and β-subunit (HEXB) of β-hexosaminidase, as well as the GM2 activator protein (GM2A). This can help understand the molecular consequences of mutations that lead to Tay-Sachs and Sandhoff diseases.

Study Cancer Biology : Profile the transcriptome of cancer cells that overexpress GM2 to identify the underlying genetic pathways responsible for its synthesis and the functional consequences of its expression.

Elucidate Regulatory Networks : Discover how the expression of genes involved in ganglioside metabolism is regulated during normal development, disease progression, or in response to therapeutic interventions. researchgate.net

The RNA-seq workflow generally involves isolating RNA, converting it to a library of cDNA fragments, sequencing this library using an NGS platform, and then analyzing the data to map reads to a reference genome and quantify transcript abundance. nih.gov

Immunofluorescence staining is a widely used imaging technique to visualize the presence and subcellular localization of specific antigens, such as this compound, within cells or tissue sections. aai.orgmybiosource.com This method relies on the high specificity of antibodies to their target antigens.

The general procedure involves several key steps. First, the cells or tissues are fixed (e.g., with paraformaldehyde) to preserve their structure. aai.org They are then often permeabilized (e.g., with Triton X-100) to allow antibodies to access intracellular antigens. aai.org The sample is then incubated with a primary antibody that specifically recognizes and binds to GM2. aai.orgjst.go.jp After washing away unbound primary antibodies, a secondary antibody is added. This secondary antibody is conjugated to a fluorophore (a fluorescent dye) and is directed against the species of the primary antibody. aai.org

The sample is then visualized using a fluorescence microscope. The fluorophore emits light of a specific color when excited by a laser of the appropriate wavelength, revealing the location of the GM2 antigen. mybiosource.comjst.go.jp Often, a nuclear counterstain like DAPI (4′,6-diamidino-2-phenylindole), which stains DNA and appears blue, is used to visualize the cell nuclei, providing a reference for the subcellular localization of the target antigen. aai.orgmybiosource.com This technique has been used to demonstrate GM2 expression in renal cell carcinoma lines and to show increased GM2 expression in irradiation-tolerant lung cancer cells. aai.orgjst.go.jp

Investigational Therapeutic Strategies Targeting Ganglioside Gm2 Metabolism and Function Pre Clinical and Mechanistic Research Focus

Approaches for GM2 Gangliosidoses

GM2 gangliosidoses, including Tay-Sachs and Sandhoff disease, are characterized by the lysosomal accumulation of GM2 ganglioside due to deficient β-hexosaminidase A (Hex A) activity. mdpi.comresearchgate.net Research into therapeutic strategies is multifaceted, primarily focusing on restoring functional enzyme activity, reducing the synthesis of the accumulating substrate, or correcting the underlying genetic defect. Preclinical research has explored enzyme replacement, substrate reduction, and gene therapies. pnas.org

Enzyme Replacement Therapy (ERT) Research

Enzyme replacement therapy (ERT) is a strategy based on administering a functional enzyme to supplement the deficient one in patients. numberanalytics.com For GM2 gangliosidoses, the goal is to provide functional β-hexosaminidase A to catabolize the stored GM2 ganglioside. numberanalytics.comsec.gov While ERT has been successfully applied to other lysosomal storage diseases, its application to GM2 gangliosidoses faces significant hurdles, primarily related to delivering the large enzyme molecule to the central nervous system (CNS). nih.govdovepress.com

The primary challenge for ERT in GM2 gangliosidoses is the blood-brain barrier (BBB), a protective layer that prevents large molecules like enzymes from passing from the bloodstream into the brain. researchgate.netnih.gov Early studies involving intravenous administration of Hex A in a Sandhoff disease patient showed the enzyme was present in the liver but could not be detected in the brain or cerebrospinal fluid (CSF), confirming its inability to cross the BBB. researchgate.netdovepress.comfrontiersin.org

To overcome this, researchers have explored more direct delivery methods. nih.gov Intrathecal or intracerebroventricular (ICV) injections, which deliver the enzyme directly into the CSF, have been investigated in animal models. frontiersin.orgfrontiersin.org In Sandhoff disease (SD) mouse models, ICV administration of recombinant Hex A resulted in increased enzyme activity in various brain regions, a reduction in GM2 ganglioside levels, and an extended lifespan. dovepress.comfrontiersin.orgfrontiersin.org These direct CNS delivery methods, while invasive, bypass the BBB to allow the therapeutic enzyme to reach the affected neurons. nih.govforgebiologics.com

To improve the efficacy of ERT, various modifications to the recombinant enzyme are being researched to enhance its uptake by cells and its distribution throughout the brain. grantome.com A key strategy involves modifying the N-glycan structures on the enzyme to improve its targeting to the lysosome via the mannose-6-phosphate (B13060355) (M6P) receptor. forgebiologics.comnih.gov

One approach involves producing recombinant Hex A with a high content of M6P-type N-glycans. nih.gov For example, a recombinant human Hex A (Om4HexA) produced in the yeast Ogataea minuta was engineered to have an increased number of M6P residues. nih.gov When administered via ICV to Sandhoff disease model mice, this modified enzyme showed wider distribution, dose-dependently restored enzyme activity, and reduced the accumulation of GM2 and related substrates in the brain parenchyma. nih.gov This led to improved motor function and a longer lifespan for the mice. nih.gov The uptake of this highly phosphomannosylated enzyme is dependent on the cation-independent M6P receptor (CI-M6PR) on neural cells. nih.gov

Another innovative modification is the creation of a novel hybrid Hex enzyme, named HexM. grantome.com This engineered enzyme combines the active site of the α-subunit with the stable interface of the β-subunit, creating a stable homodimer with the ability to hydrolyze GM2. grantome.com In preclinical in vitro studies, HexM was taken up by human cells lacking Hex A and Hex B in an M6P-dependent manner, leading to a 40-fold increase in GM2-hydrolyzing activity. grantome.com This demonstrates its potential to utilize the natural lysosomal targeting pathway. grantome.com

Table 1: Preclinical Research on Enzyme Replacement Therapy (ERT) for GM2 Gangliosidoses

Enzyme/ProductModificationAnimal ModelKey FindingsCitation
Recombinant Hex A (Om4HexA)High mannose-6-phosphate (M6P) content from Ogataea minutaSandhoff disease mouse (Hexb-/-)Widely distributed in brain; dose-dependently restored enzyme activity; reduced GM2, GA2, and oligosaccharide storage; improved motor function and prolonged lifespan. nih.gov
Recombinant Hex AProduced in Chinese hamster ovary (CHO) cells or Ogataea minutaSandhoff disease mouseIntrathecal administration led to increased enzyme activity in several brain regions, reduced GM2 and GA2 levels, and increased lifespan. frontiersin.org
Hybrid HexM EnzymeEngineered hybrid μ-subunit combining α-subunit active site and β-subunit stable interfaceSandhoff disease mouseIntravenous injection of AAV9.47-HEXM vector significantly reduced GM2 levels in the brain and extended median survival to 40 weeks (vs. 15 weeks for controls). grantome.com
Protease-resistant modified human β-hexosaminidase B (mod2B)Engineered for increased stabilitySandhoff disease mouseIntracerebrospinal fluid administration restored Hex activity and reduced GM2 accumulation in the brain parenchyma. pnas.orgntsad.org
Human Recombinant Hex-A (rhHex-A)Produced in Pichia pastorisTay-Sachs disease mouse (Hexa-/-Neu3-/-) and patient cellsEfficiently taken up by cells via mannose and M6P receptors; significantly reduced GM2 accumulation in fibroblasts and neuroglia. forgebiologics.commdpi.com
Delivery Methods and Challenges (e.g., blood-brain barrier)

Substrate Reduction Therapy (SRT) Research

Substrate reduction therapy (SRT) is an alternative therapeutic strategy that aims to slow the rate of biosynthesis of the substrate that accumulates in a lysosomal storage disease. mdpi.com For GM2 gangliosidoses, this involves inhibiting the production of GM2 ganglioside, thereby reducing the amount of substrate that needs to be degraded by the deficient Hex A enzyme. grantome.com This approach uses small molecule inhibitors that can often cross the BBB, offering a potential advantage over large enzyme molecules. frontiersin.orgfrontiersin.org

The primary target for SRT in GM2 gangliosidoses is the enzyme glucosylceramide synthase (GCS). nih.gov GCS catalyzes the first committed step in the synthesis of most glycosphingolipids, including the GM2 ganglioside. numberanalytics.comforgebiologics.com By inhibiting GCS, the production of glucosylceramide and all downstream products, including GM2, is reduced. grantome.comnih.gov

Several GCS inhibitors have been evaluated in preclinical models. Miglustat (B1677133) (N-butyldeoxynojirimycin or NB-DNJ), an iminosugar that can cross the BBB, has been studied in mouse models of Tay-Sachs and Sandhoff disease. mdpi.comfrontiersin.orgfrontiersin.org In a Tay-Sachs mouse model, miglustat was found to reduce GM2 levels in the brain by 50%. frontiersin.orggrantome.com In Sandhoff disease mice, treatment delayed the onset of neurologic symptoms and modestly prolonged life. forgebiologics.com

Another investigational GCS inhibitor, venglustat (GZ402671/Ibiglustat), has also been tested. pnas.orgmdpi.com In a Sandhoff mouse model, venglustat treatment delayed the loss of motor function and extended lifespan. nih.gov However, paradoxically, while it inhibited GM2 accumulation in the liver, it led to a slight increase in GM2 levels and a significant increase in glucosylceramide levels in the brain. researchgate.netnih.govfrontiersin.org This unexpected effect in the CNS suggests that the observed benefits might be due to off-target effects rather than purely substrate reduction. nih.govfrontiersin.org A newer CNS-penetrant GCS inhibitor, AZ-3102 , which also inhibits non-lysosomal glucosylceramidase (GBA2), has shown to extend survival and improve motor function in a Sandhoff disease mouse model. nih.gov

Table 2: Preclinical Research on Substrate Reduction Therapy (SRT) for GM2 Gangliosidoses

InhibitorTargetAnimal ModelKey FindingsCitation
Miglustat (NB-DNJ)Glucosylceramide Synthase (GCS)Tay-Sachs disease mouseReduced GM2 in the brain by 50%. frontiersin.orggrantome.com
Miglustat (NB-DNJ)Glucosylceramide Synthase (GCS)Sandhoff disease mouseDelayed onset of neurologic symptoms and modestly prolonged life. researchgate.netforgebiologics.com
Venglustat (Genz-529468)Glucosylceramide Synthase (GCS)Sandhoff disease mouseDelayed loss of motor function and coordination; extended median survival from 135 to 181 days. Paradoxically increased brain GL1 and GM2 levels. nih.govmdpi.com
AZ-3102Glucosylceramide Synthase (GCS) and Non-lysosomal Glucosylceramidase (GBA2)Sandhoff disease mouseSignificantly extended survival and improved behavioral assessments of activity. nih.gov

Gene Therapy Approaches (e.g., AAV vectors, Lentiviral vectors)

Gene therapy aims to provide a long-term, and potentially curative, treatment for monogenic disorders like the GM2 gangliosidoses by introducing a functional copy of the defective gene. mdpi.com The goal is to enable the patient's own cells to produce the correct enzyme, β-hexosaminidase A. ntsad.org A unique challenge for Tay-Sachs and Sandhoff diseases is that the functional Hex A enzyme is a heterodimer, requiring the expression of both the α-subunit (from the HEXA gene) and the β-subunit (from the HEXB gene). nih.gov Therefore, a successful gene therapy must deliver both genes. nih.gov

Adeno-associated viral (AAV) vectors are the most predominantly used vectors in preclinical and clinical research for GM2 gangliosidoses due to their low immunogenicity and ability to achieve stable, long-term gene expression in non-dividing cells like neurons. ntsad.orgnih.gov Various AAV serotypes have been explored, with AAVrh8 and AAV9 being notable for their ability to transduce CNS cells effectively. frontiersin.orgmdpi.com

Preclinical studies in various animal models have shown significant promise. In Sandhoff disease mice, intracranial co-administration of AAV vectors (serotypes 1, 2, or rh8) carrying the HEXA and HEXB genes resulted in widespread enzyme distribution in the nervous system, reduced GM2 storage, delayed disease onset, and dramatically increased survival, with some mice living for over a year. mdpi.compnas.orgdovepress.com Similar success has been seen in larger animal models. In Sandhoff cats, AAVrh8 vector delivery to the thalamus and CSF improved neurological function, reduced GM2 accumulation, and corrected myelin-related lipid deficits in the CNS. mdpi.comca.gov In the Jacob sheep model of Tay-Sachs disease, intracranial injection of AAVrh8 vectors encoding the alpha and beta subunits delayed the onset of clinical symptoms and reduced GM2 accumulation. nih.govfrontiersin.org

Lentiviral vectors have also been explored, particularly for ex vivo gene therapy, where a patient's own hematopoietic stem cells are modified to express the therapeutic genes and then transplanted back. nih.gov Research is ongoing to optimize these vectors for safety and efficacy. nih.gov

Table 3: Preclinical Research on Gene Therapy for GM2 Gangliosidoses

VectorGene(s) DeliveredAnimal ModelDelivery RouteKey FindingsCitation
rAAV2/1, rAAV2/2HEXA and HEXBSandhoff disease mouseIntracranialWidespread Hex A distribution, increased survival rate. frontiersin.org
rAAVHEXA and HEXBSandhoff disease mouseIntracranial (stereotaxic)Survival >1 year, delayed disease onset, preserved motor function, reduced GM2 storage and inflammation. pnas.org
AAVrh8Feline HEXA and HEXBSandhoff disease catThalamus + Intracerebroventricular (ICV)Improved neurologic function, significantly elevated Hex activity, and decreased GM2/GA2 storage in cortex, cerebellum, thalamus, and spinal cord. mdpi.comca.gov
AAVrh8HEXA and HEXBTay-Sachs disease sheepIntracranialDelayed symptom onset, decreased acquired symptoms. frontiersin.org
scAAV9.47-HEXMHybrid HexM enzymeSandhoff disease mouseIntravenous (neonatal)Effective transduction of CNS cells, 2.5-fold increase in survival rate. frontiersin.org
Lentiviral vectorHEXA and HEXBTay-Sachs disease (in vitro/HSC)Ex vivo (hematopoietic stem cells)Modified stem cells produce HexA/HexB expressing immune progeny (e.g., microglia) to deliver the enzyme to neurons. nih.gov
Gene Editing Technologies (e.g., CRISPR/Cas9)

Pharmacological Chaperone Research

Pharmacological chaperone (PC) therapy is an investigational strategy for genetic diseases caused by missense mutations that result in misfolded, but potentially functional, proteins. nih.govpreprints.org For GM2 gangliosidoses, PCs are small molecules designed to bind to and stabilize mutant forms of the β-hexosaminidase A (HexA) enzyme, facilitating its proper folding and transport to the lysosome, thereby increasing residual enzyme activity. nih.govpreprints.orgpatsnap.com This approach is primarily considered for late-onset forms of Tay-Sachs and Sandhoff diseases, where some residual enzyme activity (e.g., 2-5%) is already present. nih.gov The therapeutic goal is to enhance this activity to a level (typically estimated at 5-10% of normal) sufficient to reduce or prevent substrate accumulation. nih.gov

Research has focused on screening chemical libraries for compounds that can act as PCs for HexA. nih.gov Pharmacological chaperones are often competitive inhibitors of the target enzyme; at low concentrations, they can stabilize the enzyme structure in the endoplasmic reticulum, while at higher concentrations in the lysosome, they are outcompeted by the accumulated substrate. nih.gov

One of the most studied compounds is pyrimethamine (B1678524) , an FDA-approved antimalarial drug. nih.gov Preclinical studies in fibroblast cell lines derived from patients with chronic GM2 gangliosidosis have shown that pyrimethamine can increase mutant HexA enzyme levels to ≥10% of normal. nih.govpatsnap.com It has also been shown to attenuate the thermal denaturation of the β-hexosaminidase enzyme. nih.gov In cultured fibroblasts from Sandhoff patients, pyrimethamine treatment demonstrated a recovery of β-hexosaminidase activity. researchgate.net The crystal structure of β-hexosaminidase B in complex with pyrimethamine has been determined, providing insight into its binding mechanism. preprints.org

Other potential chaperones have been identified through high-throughput screening of large compound libraries. nih.gov These screens led to the identification of several noncarbohydrate-based inhibitors that functioned as PCs in patient cells. nih.gov

Table 4: Preclinical Research on Pharmacological Chaperones for GM2 Gangliosidosis

Compound Model System Mechanism of Action Key Preclinical Findings Reference(s)
Pyrimethamine Chronic Tay-Sachs Fibroblasts Binds to and stabilizes mutant HexA, enhancing its proper folding and transport. Increased mutant enzyme levels to ≥10% of normal; attenuated thermo-denaturation of β-hexosaminidase. nih.govpatsnap.com
Pyrimethamine Sandhoff Patient Fibroblasts Stabilizes mutant β-hexosaminidase. Showed recovery of β-hexosaminidase activity. researchgate.net
Various noncarbohydrate-based inhibitors Chronic Tay-Sachs Fibroblasts Competitive inhibition, stabilizing the enzyme. Identified several compounds that functioned as pharmacological chaperones in patient cells. nih.gov

Investigational GM2A Inhibitors and Modulators

The catabolism of GM2 ganglioside is critically dependent on the interaction between the β-hexosaminidase A (HexA) enzyme and the GM2 activator protein (GM2AP), which is encoded by the GM2A gene. plos.orgnih.gov GM2AP acts as a transport protein, extracting GM2 from the lysosomal membrane and presenting it to HexA for hydrolysis. nih.govfrontiersin.org This interaction is essential, and its disruption forms the basis for the AB-variant form of GM2 gangliosidosis. plos.org Investigational strategies are exploring the modulation of this interaction as a potential therapeutic target, though research in this specific area is less developed than other approaches.

The productive hydrolysis of GM2 requires the formation of a quaternary complex between the GM2-GM2AP complex and the HexA enzyme. plos.org Structure-function studies have identified key features on the α-subunit of HexA, including a critical loop structure, that are required for this interaction with GM2AP. nih.gov Interfering with this interaction could, in principle, modulate GM2 degradation. However, in the context of Tay-Sachs or Sandhoff disease, where the primary defect is in the HexA enzyme itself, inhibiting an already compromised pathway would not be beneficial. This line of investigation might hold more relevance for other conditions where modulating ganglioside metabolism could be advantageous, but it is not a primary therapeutic strategy for the GM2 gangliosidoses themselves. The core of the disease is the failure of this interaction due to a defective HexA, so research is aimed at restoring, not interfering with, this crucial step.

Blocking GM2 Binding to GM2A

Approaches for Cancer

Anti-Ganglioside Immunotherapies (e.g., antibodies, vaccines)

Ganglioside GM2 is considered a promising target for cancer immunotherapy due to its increased expression on the surface of various tumor cells compared to normal tissues. nih.govnih.gov The immune system can be harnessed to attack GM2-expressing cancer cells through both passive and active immunotherapy approaches. nih.gov Passive immunotherapy involves the administration of monoclonal antibodies (mAbs) that specifically recognize and bind to GM2 on tumor cells. mdpi.com Active immunotherapy, on the other hand, aims to stimulate the patient's own immune system to produce antibodies against GM2, primarily through the use of cancer vaccines. nih.govfrontiersin.org

Preclinical and early clinical studies have investigated vaccines containing purified GM2. pnas.org To enhance the immune response, as gangliosides are often poorly immunogenic, these vaccines are typically formulated with adjuvants and conjugated to carrier proteins like keyhole limpet hemocyanin (KLH). nih.govfrontiersin.org For instance, a vaccine combining GM2 with the BCG adjuvant was shown to elicit GM2 antibodies in melanoma patients. pnas.org Further research led to the development of vaccines where GM2 is chemically conjugated to KLH and administered with an adjuvant like QS-21. nih.govaacrjournals.org This formulation has been shown to consistently induce both IgM and IgG antibody responses against GM2 in the majority of vaccinated patients. nih.govfrontiersin.orgaacrjournals.org Research has also explored bivalent vaccines that target both GM2 and another ganglioside, GD2, to broaden the antitumor attack. aacrjournals.org

Antibody-based therapies targeting GM2 have also been developed. Murine anti-GM2 mAbs were initially created, but their therapeutic use is limited by the human anti-mouse antibody (HAMA) response. nih.govaacrjournals.org This led to the engineering of humanized and chimeric antibodies to improve their therapeutic potential. nih.govmdpi.comgoogle.com These antibodies can trigger antitumor effects through various mechanisms, including complement-dependent cytotoxicity (CDC) and antibody-dependent cell-mediated cytotoxicity (ADCC). nih.govaacrjournals.org Furthermore, anti-GM2 antibodies have been shown in preclinical models to induce apoptosis (programmed cell death) in cancer cells. frontiersin.org

The rationale for targeting this compound in cancer therapy is its aberrant and high level of expression on the surface of many malignant tumors, while being largely absent or expressed at very low levels in most normal tissues. nih.govaacrjournals.org Immunohistochemical studies have confirmed the strong expression of GM2 on a wide array of tumors, including those of neuroectodermal origin—such as melanoma, neuroblastoma, and glioblastoma—and various epithelial cancers, such as lung, breast, colon, and ovarian carcinomas. nih.govaacrjournals.orgtandfonline.com For example, GM2 has been identified as being highly expressed in small-cell lung cancer (SCLC), certain leukemias, and pancreatic ductal adenocarcinoma, where its expression correlates with tumor aggressiveness. nih.govaacrjournals.orgaacrjournals.org

This tumor-associated expression pattern makes GM2 an attractive antigen for targeted immunotherapies. aacrjournals.org By directing antibodies or vaccine-induced immune responses specifically to the GM2 on cancer cells, it is possible to achieve a targeted antitumor effect while minimizing damage to healthy cells. google.com The therapeutic mechanism relies on the specific binding of anti-GM2 antibodies to the tumor cell surface. nih.gov This binding can mark the cancer cell for destruction by the immune system. mdpi.com For example, the Fc portion of the bound antibody can engage with immune effector cells, such as Natural Killer (NK) cells, leading to antibody-dependent cell-mediated cytotoxicity (ADCC). aacrjournals.org Alternatively, the antibody can activate the complement cascade, resulting in the formation of a membrane attack complex that lyses the tumor cell, a process known as complement-dependent cytotoxicity (CDC). aacrjournals.orgresearchgate.net

Beyond direct cytotoxicity, targeting GM2 can interfere with its biological functions that contribute to cancer progression. Gangliosides shed by tumors can have immunosuppressive effects; for instance, GM2 has been implicated in promoting T-cell dysfunction and apoptosis. frontiersin.orgfrontiersin.org An anti-GM2 antibody was found to block a significant percentage of this T-cell apoptosis, suggesting that targeting GM2 can also help restore an effective anti-tumor immune response. frontiersin.org

To overcome the limitations of murine antibodies, researchers have developed mouse-human chimeric antibodies. These antibodies combine the variable region of a murine monoclonal antibody, which recognizes the specific antigen (GM2), with the constant region of a human antibody. nih.govaacrjournals.org This structure reduces the likelihood of an immune response against the antibody itself and enhances its ability to recruit human immune effector functions. google.com

A notable example is the chimeric antibody KM966, which was constructed from the variable regions of the murine IgM anti-GM2 antibody KM696 and the constant region of human IgG1. nih.govaacrjournals.org Preclinical studies demonstrated that KM966 retains high specificity and strong binding activity to GM2 expressed on tumor cells. nih.gov

The antitumor activity of chimeric KM966 has been demonstrated through several mechanisms in preclinical models:

Complement-Dependent Cytotoxicity (CDC): In the presence of human serum as a source of complement, chimeric KM966 was effective in killing GM2-expressing tumor cells from various cancer types, including lung cancer and neuroblastoma. nih.govaacrjournals.org

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): When combined with human peripheral blood mononuclear cells (PBMCs) as effector cells, chimeric KM966 induced potent, dose-dependent killing of GM2-positive tumor cell lines. nih.govaacrjournals.org The original murine IgM antibody was not effective in ADCC, highlighting the advantage of the human IgG1 constant region in the chimeric construct. aacrjournals.org

In Vivo Tumor Suppression: In a human tumor xenograft model, the intravenous administration of chimeric KM966 markedly suppressed the growth and establishment of human tumor cells in nude mice. nih.govaacrjournals.org Its antitumor effect in this in vivo model was significantly stronger than that of the original murine IgM antibody. aacrjournals.org

These findings established that a chimeric anti-GM2 antibody of the human IgG1 class can exert powerful antitumor activities both in vitro and in vivo, providing a strong basis for its investigation as a passive immunotherapy agent for human cancers expressing GM2. nih.govaacrjournals.org

Chimeric AntibodyTargetMechanism of ActionPreclinical FindingsReference
KM966 (Human IgG1)This compoundComplement-Dependent Cytotoxicity (CDC), Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC)Effectively killed GM2-expressing tumor cells (lung, neuroblastoma) via CDC and ADCC in vitro. Markedly suppressed the establishment of human tumor xenografts in nude mice. nih.govaacrjournals.org
Targeting GM2 Expression on Tumor Cells

Inhibitors for Enzymes in Ganglioside Biosynthesis

Another therapeutic strategy targeting GM2 involves inhibiting its production within the cancer cell. mdpi.com This approach, known as substrate reduction therapy, uses small molecule inhibitors to block key enzymes in the ganglioside biosynthesis pathway. mdpi.com By preventing the synthesis of gangliosides, their concentration on the tumor cell surface is reduced, which can diminish their roles in promoting tumor growth, metastasis, and immune evasion. mdpi.comnih.gov

The biosynthesis of all gangliosides, including GM2, begins with the formation of glucosylceramide from ceramide, a reaction catalyzed by the enzyme glucosylceramide synthase. mdpi.comaacrjournals.org Therefore, inhibiting this initial enzyme is an effective way to deplete a broad range of downstream glycosphingolipids, including gangliosides. mdpi.comnih.gov This approach has been explored in preclinical cancer models. zacharon.com Pharmacological depletion of gangliosides in murine melanoma cells using an inhibitor of glucosylceramide synthase was shown to markedly reduce the cells' ability to form tumors and metastasize in mice. mdpi.comnih.gov

Several inhibitors of glucosylceramide synthase have been studied for their anti-cancer potential:

D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D-PDMP) and 1-phenyl-2-hexadecanoylamino-3-pyrrolidino-1-propanol (PPPP) are well-characterized inhibitors that have been shown to decrease ganglioside content and reduce tumor formation in vitro and in animal models. nih.govaacrjournals.orgnorthwestern.edu

OGT2378 is a novel, orally administered imino sugar inhibitor of glucosylceramide synthase. In a murine melanoma model, treatment with OGT2378 led to a significant depletion of tumor gangliosides and impeded tumor growth, even when treatment was initiated after tumors were already established. aacrjournals.org

ZP10395 has been identified as a lead compound from a screening strategy designed to find selective inhibitors of gangliosides. It was reported to be more potent than non-specific inhibitors and to slow tumor growth in a mouse xenograft melanoma model. zacharon.com

InhibitorTarget EnzymeEffect on GangliosidesPreclinical Antitumor EffectReference
D-PDMP / PPPPGlucosylceramide synthaseGeneral depletion of gangliosidesReduced ganglioside content and decreased tumor formation in melanoma models. nih.govaacrjournals.org
OGT2378Glucosylceramide synthaseDepleted hepatic gangliosides by 82% and tumor gangliosides by >98%.Inhibited melanoma tumor growth in a murine model. aacrjournals.org
TriptolideGD3 synthaseInhibits biosynthesis of b-series gangliosides (GD3, GD2).Inhibited cell proliferation in human melanoma cells. frontiersin.org
ZP10395Ganglioside Biosynthesis (Selective)Selectively reduces gangliosides in multiple tumor cell lines.Slowed tumor growth in a mouse xenograft melanoma model. zacharon.com

Future Directions and Emerging Research Areas

Elucidating Unresolved Pathophysiological Mechanisms

While the fundamental cause of GM2 gangliosidosis is the accumulation of GM2 ganglioside due to enzymatic defects, many downstream pathological consequences are still being investigated. nih.gov A primary area of future research is to unravel the intricate mechanisms that link GM2 buildup to widespread neuroinflammation. researchgate.net It's understood that this accumulation activates glial cells like microglia and astrocytes, fostering a chronic inflammatory state in the central nervous system. dntb.gov.ua However, the specific signaling pathways that trigger and perpetuate this inflammatory cascade are not yet fully understood. researchgate.net A deeper comprehension of these pathways could unveil new therapeutic targets to mitigate the neuroinflammatory damage.

Another critical area of inquiry is the precise chain of events that results in neuronal apoptosis (programmed cell death) and the loss of the protective myelin sheath around nerve fibers. researchgate.net It has been suggested that the sialic acid on the GM2 ganglioside may have pro-apoptotic properties. mdpi.com While the toxic burden of stored gangliosides is known to be detrimental to neurons, the specific triggers for apoptosis are still under investigation. dntb.gov.uamdpi.com Current research is exploring how GM2 accumulation disrupts vital cellular functions, including calcium balance, mitochondrial activity, and endoplasmic reticulum stress, all of which can initiate apoptosis. mdpi.com

Development of Novel Research Tools and Methodologies

Advancements in research technologies are pivotal for a more profound understanding of ganglioside GM2's function. The creation of more sophisticated analytical tools is enabling more precise and dynamic studies. For instance, single-molecule imaging is an emerging technique that allows for the observation of individual ganglioside molecules within the cell membrane, providing insights into their movement and interactions. nih.gov Furthermore, new mass spectrometry techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are being developed for more sensitive and accurate quantification of GM2 and related gangliosides in biological samples. researchgate.netresearchgate.net

In the realm of computational biology, in silico simulations are becoming indispensable for studying GM2 ganglioside. nih.govcnr.it These computer-based models allow scientists to simulate the 3D structure of GM2 and its interactions with enzymes like β-hexosaminidase A at an atomic level. nih.govresearchgate.net Such simulations can help clarify how specific genetic mutations impair the enzyme's ability to break down GM2, offering a more detailed understanding of the molecular basis of Tay-Sachs and Sandhoff diseases. nih.govresearchgate.net These computational methods also support the rational design of potential therapeutic molecules. mdpi.com

Exploration of Combined Therapeutic Strategies

Given the complex pathology of GM2 gangliosidosis, which encompasses the primary lysosomal storage and secondary effects like neuroinflammation, it is increasingly evident that a single therapeutic approach may be insufficient. biorxiv.org Consequently, a significant future direction is the exploration of combined therapeutic strategies. biorxiv.orgresearchgate.netcam.ac.uk This could involve pairing a primary treatment aimed at reducing the stored GM2 with adjunctive therapies that address downstream pathological processes. biorxiv.org

For instance, gene therapy designed to restore β-hexosaminidase A activity could be administered in concert with anti-inflammatory drugs to suppress the chronic neuroinflammation that contributes to neuronal damage. frontiersin.org Another potential combination is the use of substrate reduction therapy (SRT), which decreases the production of gangliosides, along with pharmacological chaperones that help stabilize and restore some function to the defective enzyme. cam.ac.uk The goal of such combination therapies is to achieve a more significant therapeutic effect by simultaneously tackling different aspects of the disease. biorxiv.org

Biomarker Discovery and Validation

The identification of reliable biomarkers is crucial for early diagnosis, monitoring disease progression, and assessing the effectiveness of therapies for GM2 gangliosidosis. While measuring β-hexosaminidase A enzyme activity has been the standard for diagnosis, there is a need for more sensitive and less invasive biomarkers. mdpi.com

A promising emerging biomarker is lyso-GM2, a deacylated form of GM2 ganglioside. caymanchem.comglpbio.com Levels of lyso-GM2 are elevated in the brain and plasma of patients with Tay-Sachs and Sandhoff diseases. caymanchem.comresearchgate.netnih.gov Studies have shown that lyso-GM2 levels in plasma are increased in patients and that this increase is associated with decreased enzyme activity. researchgate.netnih.gov Therefore, lyso-GM2 is considered a potential biomarker for both diagnosis and for monitoring the response to treatment in clinical trials. researchgate.netnih.govnih.gov Other potential biomarkers being investigated include neurofilament light chain (NF-L) and glial fibrillary acidic protein (GFAP), which are indicators of axonal damage and astrocytosis, respectively. tay-sachs-sandhoff.de

Structural and Computational Glycobiology of GM2

A deeper understanding of the three-dimensional structure of GM2 ganglioside and its molecular interactions is fundamental to deciphering its biological functions. Structural glycobiology, employing techniques such as X-ray crystallography, provides high-resolution structural data. The crystal structure of the β-hexosaminidase A enzyme has been determined, revealing how the α- and β-subunits form the heterodimer and providing insights into how the enzyme binds to the GM2 activator protein and the GM2 ganglioside itself. nih.gov

Computational glycobiology complements these experimental methods by using molecular dynamics simulations to model the behavior of GM2 within a cell membrane. These simulations can shed light on how GM2 influences membrane characteristics and how it interacts with other molecules. researchgate.net This knowledge is crucial for the rational design of new therapeutic agents, such as pharmacological chaperones that can bind to the mutated enzyme and aid in its proper folding and function. mdpi.com

Interactive Data Table: Key Research Areas and Methodologies

Research AreaKey FocusEmerging Methodologies
Pathophysiology Neuroinflammation, neuronal apoptosis, demyelinationAdvanced microscopy, multi-omics
Research Tools High-sensitivity detection, dynamic imagingSingle-molecule imaging, LC-MS/MS
Animal Models Improved human disease mimicryDouble knockout models (e.g., Hexa/Neu3)
Therapeutics Synergistic treatment effectsCombination therapies (e.g., Gene Therapy + SRT)
Biomarkers Early diagnosis, disease monitoringLyso-GM2 quantification, neurofilament light chain
Structural Biology 3D structure and molecular interactionsX-ray crystallography, in silico simulations

Q & A

Q. What are the structural and functional characteristics of ganglioside GM2, and how do they influence experimental design?

this compound consists of a ceramide lipid tail embedded in the cell membrane and a carbohydrate head group containing sialic acid, galactose, N-acetylglucosamine, and glucose . This structure facilitates its role in cell signaling, neuronal development, and membrane integrity. When designing experiments, researchers should consider its amphipathic nature: lipid extraction methods (e.g., chloroform/methanol mixtures) are critical for isolating GM2, while carbohydrate-specific probes (e.g., lectins or monoclonal antibodies like KM966 ) are used for detection in assays such as ELISA or immunofluorescence.

Q. What enzymatic pathways regulate GM2 biosynthesis and degradation, and how are these pathways studied in vitro?

GM2 is synthesized via the stepwise addition of sugars to ceramide by glycosyltransferases in the Golgi apparatus. Its degradation requires β-hexosaminidase A (HexA) and the GM2 activator protein (GM2AP), which facilitates substrate-enzyme interaction in lysosomes . To study these pathways, researchers often use:

  • Enzyme activity assays : Measure HexA activity using fluorogenic substrates (e.g., 4-methylumbelliferyl-β-D-N-acetylglucosaminide) in cell lysates .
  • Knockout models : Fibroblasts from GM2 gangliosidosis patients (lacking HexA or GM2AP) to observe GM2 accumulation .
  • Pulse-chase experiments : Track radiolabeled GM2 metabolism in cultured cells .

Q. What are the standard methodologies for detecting and quantifying GM2 in cellular and tissue samples?

Common techniques include:

  • Thin-layer chromatography (TLC) : Separates GM2 from other lipids, visualized with resorcinol-HCl spray (specific for sialic acid) .
  • Mass spectrometry (MS) : Provides precise quantification and structural validation using lipidomics workflows .
  • Immunohistochemistry : Anti-GM2 monoclonal antibodies (e.g., KM966 ) for spatial localization in tissue sections.

Advanced Research Questions

Q. How can researchers resolve contradictions in GM2's reported roles in tumor migration versus neurodegeneration?

GM2 has dual roles: it promotes tumor cell migration via integrin signaling but accumulates in lysosomal storage disorders (e.g., Tay-Sachs), causing neurodegeneration . To address contradictions:

  • Context-specific models : Compare GM2 function in cancer cell lines (e.g., A549 ) versus neuronal models (e.g., HexA-deficient mice).
  • Pathway inhibition : Use siRNA to silence GM2 synthase (β1,4-N-acetylgalactosaminyltransferase) in tumor cells, observing migration changes .
  • Multi-omics integration : Combine lipidomic, transcriptomic, and proteomic data to identify GM2-interacting proteins in different systems .

Q. What experimental strategies are effective for studying GM2's interaction with the GM2 activator protein (GM2AP) in lysosomal degradation?

Key approaches include:

  • Surface plasmon resonance (SPR) : Quantify GM2-GM2AP binding kinetics .
  • Co-immunoprecipitation (Co-IP) : Validate physical interactions in lysosomal extracts using anti-GM2AP antibodies .
  • Activator supplementation : Restore GM2 degradation in GM2AP-deficient cells by adding recombinant GM2AP .

Q. How can CRISPR-Cas9 be utilized to investigate GM2's role in neuronal signaling and synaptic plasticity?

  • Gene editing : Create HEXA or GM2A knockout neuronal cell lines (e.g., SH-SY5Y) to study GM2 accumulation effects on neurite outgrowth .
  • Live-cell imaging : Monitor synaptic vesicle dynamics in GM2-overexpressing neurons using fluorescent tags (e.g., synaptophysin-GFP) .
  • Electrophysiology : Measure changes in synaptic transmission in brain slices from GM2-laden animal models .

Methodological Challenges and Solutions

Challenge Solution Reference
Low GM2 concentrations in biofluidsEnrichment via immunoaffinity columns or lipid extraction kits
Cross-reactivity of anti-GM2 antibodiesValidate specificity using GM2-deficient cell lines (e.g., GM2 synthase knockouts)
Modeling GM2 accumulation in vitroTreat cells with HexA inhibitors (e.g., conduritol B epoxide) or GM2-loaded liposomes

Future Research Directions

  • Mechanistic studies : Resolve the structural basis of GM2-integrin interactions using cryo-EM .
  • Therapeutic screening : Test pharmacological chaperones (e.g., pyrimethamine) to enhance HexA activity in GM2 gangliosidosis models .
  • Cross-disciplinary approaches : Explore GM2's immunomodulatory roles using single-cell RNA sequencing in microglia .

This FAQ synthesizes foundational knowledge and advanced methodologies, emphasizing rigorous experimental design and interdisciplinary collaboration. Researchers should prioritize peer-reviewed protocols (e.g., ) and validate findings across multiple model systems.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.